L-364,373
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBANSGENFERAT-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349652 | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103342-82-1 | |
| Record name | L 364373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-364,373 Mechanism of Action on KCNQ1 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated potassium channel KCNQ1, particularly when co-assembled with its ancillary subunit KCNE1, forms the cardiac slow delayed rectifier potassium current (IKs), a critical component in the repolarization of the cardiac action potential. Dysregulation of IKs is associated with cardiac arrhythmias, making it a key therapeutic target. L-364,373, a benzodiazepine derivative, has been identified as a modulator of KCNQ1/KCNE1 channel activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound on KCNQ1 channels, detailing its effects on channel gating, the influence of the KCNE1 subunit, and the stereoselectivity of its enantiomers. This document synthesizes key quantitative data from electrophysiological and ion flux assays, outlines detailed experimental protocols, and presents visual representations of the underlying molecular interactions and experimental procedures.
Introduction to KCNQ1 and the IKs Current
The KCNQ1 (or Kv7.1) channel is a voltage-gated potassium channel encoded by the KCNQ1 gene. It is widely expressed in various tissues, including the heart, inner ear, and gastrointestinal tract. In cardiomyocytes, four KCNQ1 alpha-subunits co-assemble to form a tetrameric channel.[1] The association of KCNQ1 with the KCNE1 beta-subunit, a single-transmembrane protein, dramatically alters its biophysical properties, giving rise to the slow delayed rectifier K+ current (IKs).[1] IKs plays a crucial role in shortening the cardiac action potential duration, particularly at elevated heart rates.[2] Mutations in either KCNQ1 or KCNE1 that impair IKs function can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias.[3] Consequently, pharmacological activation of the KCNQ1/KCNE1 channel complex is a promising therapeutic strategy for LQTS.[3]
This compound: A Modulator of KCNQ1/KCNE1 Channels
This compound is a benzodiazepine compound that has been shown to activate KCNQ1/KCNE1 channels.[4] Its primary effect is the enhancement of the IKs current, which leads to a shortening of the action potential duration in cardiac myocytes.[4] However, the efficacy of this compound is subject to several factors, including the presence of the KCNE1 subunit and interspecies variability.[2][5]
Direct Interaction with the KCNQ1 Subunit
Studies involving scanning mutagenesis have indicated that this compound directly interacts with the KCNQ1 alpha-subunit.[1] The binding site is located within the pore-forming region of the channel, specifically involving residues in the fifth (S5) and sixth (S6) transmembrane domains.[1] The interaction with these domains is thought to allosterically modulate the channel's gating machinery, favoring the open state.
Influence of the KCNE1 Subunit
The presence of the KCNE1 subunit significantly influences the pharmacological response of KCNQ1 channels to this compound. While this compound can activate homomeric KCNQ1 channels, its effects on the heteromeric KCNQ1/KCNE1 complex are more complex and can be species-dependent.[6][7] The co-assembly with KCNE1 alters the conformation of the KCNQ1 pore region, which can affect the binding affinity and efficacy of this compound.[8]
Stereoselective Effects of this compound Enantiomers
A critical aspect of this compound's pharmacology is the opposing effects of its enantiomers. The racemic mixture, often referred to as R-L3, can produce inconsistent results.[9] Studies have shown that the dextrorotatory enantiomer (ZS_1270B) enhances the IKs tail current, while the levorotatory enantiomer (ZS_1271B) reduces it.[9][10] This stereoselectivity underscores the specific nature of the interaction between the drug and the channel.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and its enantiomers on KCNQ1/KCNE1 channel activity from various studies.
| Compound | Preparation | Concentration | Effect on IKs Tail Current | Reference |
| ZS_1270B ((+)-enantiomer) | Rabbit ventricular myocytes | 1 µmol/L | ~30% enhancement | [9][10] |
| ZS_1271B ((-)-enantiomer) | Rabbit ventricular myocytes | 1 µmol/L | ~45% reduction | [9][10] |
| Compound | Preparation | Concentration | Effect on Action Potential Duration (APD90) | Reference |
| ZS_1270B ((+)-enantiomer) | Guinea pig right ventricular preparations | 1 µmol/L | ~12% shortening | [9][10] |
| ZS_1271B ((-)-enantiomer) | Guinea pig right ventricular preparations | 1 µmol/L | ~15% lengthening | [9][10] |
| Compound | Preparation | Concentration | Effect on IKs Current | Reference |
| This compound | Canine ventricular myocytes | Up to 3 µM | Failed to augment IKs | [5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound Action
References
- 1. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]
- 9. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Grip: A Technical Guide to the L-364,373 Binding Site on KCNQ1
For Immediate Release
This whitepaper provides a detailed technical overview of the binding site for the benzodiazepine activator, L-364,373 (also known as R-L3), on the voltage-gated potassium channel KCNQ1. Understanding this interaction is critical for the rational design of novel therapeutics targeting cardiac arrhythmias, such as Long QT Syndrome, where KCNQ1 dysfunction is a key factor. This document synthesizes findings from key mutagenesis and electrophysiological studies to provide researchers, scientists, and drug development professionals with a comprehensive resource on the molecular determinants of this compound's activity.
Executive Summary
This compound is a potent activator of the KCNQ1 channel, a crucial component of the slow delayed rectifier potassium current (IKs) in the heart. This current is essential for the repolarization phase of the cardiac action potential. The binding site of this compound has been localized to a pocket formed by the S5 and S6 transmembrane domains of the KCNQ1 protein. Mutagenesis studies have identified several key amino acid residues within this region that are critical for the drug's efficacy. This guide will delve into the specific residues involved, present quantitative data on the effects of mutations on drug sensitivity, and provide detailed experimental protocols for studying these interactions.
The this compound Binding Pocket: A Mutagenesis-Driven Discovery
The initial localization of the this compound binding site was achieved through scanning mutagenesis studies, which systematically replaced amino acids in the KCNQ1 protein and assessed the impact on drug sensitivity. These pioneering experiments revealed that the binding pocket for this compound resides within the pore-forming region of the channel, specifically involving the fifth and sixth transmembrane segments (S5 and S6).
A subsequent, more detailed analysis identified a cluster of specific residues that are critical for the interaction with this compound. These residues, located on the S5 and S6 helices, form a hydrophobic pocket that accommodates the drug molecule. The key residues identified as being essential for the potentiation of KCNQ1 currents by this compound are:
-
On the S5 Domain:
-
Tyrosine 267 (Y267)
-
Isoleucine 268 (I268)
-
Leucine 271 (L271)
-
Glycine 272 (G272)
-
-
On the S6 Domain:
-
Phenylalanine 335 (F335)
-
Isoleucine 337 (I337)
-
Furthermore, a naturally occurring mutation, G306R, located in the S5 domain, has been shown to render the KCNQ1 channel insensitive to this compound, further implicating this region as a critical component of the drug-binding site.[1]
Quantitative Analysis of this compound Interaction with KCNQ1 Wild-Type and Mutants
The functional consequence of mutations within the this compound binding pocket has been quantified through electrophysiological recordings. These studies typically measure the effect of the drug on key channel properties, such as the half-maximal activation voltage (V1/2) and the magnitude of the current increase. The following table summarizes the effects of alanine mutations of key residues on the sensitivity of KCNQ1 to this compound.
| KCNQ1 Construct | Effect of 10 µM this compound | Reference |
| Wild-Type | Significant increase in current amplitude and leftward shift in V1/2 | Seebohm et al., 2003 |
| Y267A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |
| I268A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |
| L271A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |
| G272A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |
| G306R | Insensitive to this compound | Seebohm et al., 2003 |
| F335A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |
| I337A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |
Signaling Pathway and Mechanism of Action
This compound acts as a gating modulator of the KCNQ1 channel. By binding to the S5-S6 pocket, it is thought to stabilize the open conformation of the channel, leading to an increase in the probability of channel opening at more negative membrane potentials and a slowing of the deactivation process. This results in an overall increase in the outward potassium current during the repolarization phase of the action potential.
Caption: Proposed mechanism of this compound action on the KCNQ1 channel.
Experimental Protocols
The identification of the this compound binding site has relied on a combination of site-directed mutagenesis and electrophysiological recordings. Below are detailed methodologies for these key experiments.
Site-Directed Mutagenesis of KCNQ1
This protocol describes the generation of KCNQ1 mutants to probe the binding site of this compound.
-
Template DNA: A plasmid vector (e.g., pCDNA3.1) containing the full-length human KCNQ1 cDNA is used as the template.
-
Primer Design: For each target residue, a pair of complementary mutagenic primers (25-45 bases in length) is designed. The primers contain the desired mutation in the center, with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification: The mutagenesis is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) in a PCR reaction. The reaction typically contains the template DNA, mutagenic primers, dNTPs, and the DNA polymerase in the appropriate buffer. The PCR cycling parameters are optimized for the specific primers and template, generally involving an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI to digest the methylated, non-mutated parental DNA template.
-
Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.
-
Selection and Sequencing: Transformed colonies are selected, and the plasmid DNA is isolated. The entire KCNQ1 coding region is sequenced to confirm the desired mutation and to ensure no other mutations were introduced.
Caption: Workflow for site-directed mutagenesis of the KCNQ1 gene.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol details the functional characterization of wild-type and mutant KCNQ1 channels in the presence of this compound.
-
cRNA Preparation: Plasmids containing the wild-type or mutant KCNQ1 cDNA are linearized, and cRNA is synthesized in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE T7).
-
Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated. Each oocyte is injected with approximately 50 nl of cRNA solution (e.g., 10 ng of KCNQ1 cRNA). Injected oocytes are incubated for 2-5 days at 16-18°C in ND96 solution.
-
Electrophysiological Recording:
-
Solutions: The external recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.5). This compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the recording solution. The microelectrodes are filled with 3 M KCl.
-
Voltage-Clamp Protocol: Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is held at -80 mV. To elicit KCNQ1 currents, a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2 seconds) are applied, followed by a repolarizing step (e.g., to -40 mV for 2 seconds) to record tail currents.
-
Data Acquisition and Analysis: Currents are recorded using a voltage-clamp amplifier, filtered (e.g., at 1 kHz), and digitized. The conductance-voltage (G-V) relationship is determined by plotting the normalized tail current amplitude as a function of the prepulse potential. The data are fitted with a Boltzmann function to determine the V1/2 of activation. The effect of this compound is assessed by comparing the current amplitude and V1/2 before and after drug application.
-
Conclusion and Future Directions
The identification of the this compound binding site in the S5-S6 region of KCNQ1 has been a significant step forward in understanding the molecular basis of KCNQ1 channel activation. This knowledge provides a solid foundation for the structure-based design of new and more specific KCNQ1 activators with improved therapeutic profiles. Future research, potentially employing high-resolution structural techniques such as cryo-electron microscopy, will be invaluable in providing a more detailed atomic-level picture of the this compound-KCNQ1 interaction, further guiding the development of next-generation anti-arrhythmic drugs.
References
L-364,373 as a pharmacological tool for studying IKs current
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential, making it a significant target for the development of antiarrhythmic drugs.[1][2] The IKs current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[1][2] Understanding the pharmacology of the IKs channel is paramount for developing novel therapeutics. L-364,373, a benzodiazepine derivative, has emerged as a valuable pharmacological tool for studying the IKs current. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its use in experimental protocols, and its effects on cardiac electrophysiology.
Mechanism of Action of this compound
This compound is a voltage-gated Kv7.1 (KCNQ1)/mink channel activator.[3][4] It enhances the IKs current, which contributes to shortening the cardiac action potential duration.[3][4] A critical aspect of this compound pharmacology is its stereospecificity. The compound exists as a racemic mixture, and its enantiomers exhibit opposing effects on the IKs current. The dextrorotatory ((+), or R) enantiomer of this compound is an IKs activator, while the levorotatory ((-), or S) enantiomer acts as an IKs blocker.[5][6] This stereospecificity explains some of the conflicting results reported in early studies and highlights the importance of using the pure R-enantiomer for IKs activation studies.
The activating effect of the R-enantiomer of this compound is independent of the β-adrenergic stimulation pathway, as its effects are additive to those of isoproterenol.[7] The precise binding site of this compound on the KCNQ1/KCNE1 channel complex is not fully elucidated but it is known to modulate the channel's gating properties.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound and its enantiomers on the IKs current and cardiac action potential duration (APD) in various species.
Table 1: Effect of this compound Enantiomers on IKs Current
| Species | Enantiomer | Concentration | Effect on IKs Tail Current | Reference |
| Rabbit | ZS_1270B ((+)-enantiomer) | 1 µmol/L | ~30% enhancement | [5][6] |
| Rabbit | ZS_1271B ((-)-enantiomer) | 1 µmol/L | ~45% reduction | [5][6] |
Table 2: Effect of this compound Enantiomers on Action Potential Duration (APD)
| Species | Preparation | Enantiomer | Concentration | Effect on APD90 | Reference |
| Guinea Pig | Right ventricular preparations | ZS_1270B ((+)-enantiomer) | 1 µmol/L | ~12% shortening | [5][6] |
| Guinea Pig | Right ventricular preparations | ZS_1271B ((-)-enantiomer) | 1 µmol/L | ~15% lengthening | [5][6] |
Table 3: Species-Specific Effects of this compound
| Species | Effect on IKs | Reference |
| Guinea Pig | Activation | [3] |
| Rabbit | Activation | [3] |
| Canine | No significant activation (up to 3 µM) | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement
This protocol is designed to record IKs currents from isolated ventricular myocytes.
a. Isolation of Ventricular Myocytes:
Ventricular myocytes can be isolated from various species (e.g., guinea pig, rabbit) using a Langendorff-free method or a standard Langendorff perfusion system with enzymatic digestion.[8][9] The heart is typically perfused with a calcium-free buffer followed by an enzyme solution (e.g., collagenase, protease) to dissociate the individual cells.[10]
b. Solutions and Reagents:
-
External Solution (in mM): 140 N-methyl-D-glucamine (NMG), 1 MgCl2, 1 CaCl2, 10 glucose, 10 HEPES, 0.01 nifedipine, and 0.005 E-4031 (to block IKr). pH adjusted to 7.4 with NaOH.[11]
-
Pipette Solution (in mM): 135 KCl, 10 EGTA, 1 MgCl2, 5 MgATP, and 10 HEPES. pH adjusted to 7.2 with KOH.[11]
-
This compound Stock Solution: Prepare a stock solution of this compound (or its pure enantiomers) in dimethyl sulfoxide (DMSO). The final DMSO concentration in the recording chamber should be kept low (e.g., <0.1%) to avoid solvent effects.
c. Recording Procedure:
-
Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.[12]
-
Rupture the cell membrane to achieve the whole-cell configuration.[12]
-
Set the amplifier to voltage-clamp mode and compensate for pipette and cell capacitance.[13]
-
Record baseline IKs currents using an appropriate voltage protocol.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record IKs currents in the presence of the compound.
d. Voltage-Clamp Protocol:
To isolate and measure the IKs tail current, a depolarizing voltage step is applied to activate the channels, followed by a repolarization step to a more negative potential to record the deactivating tail current.[14][15]
-
Holding potential: -40 mV
-
Depolarizing pulse: to a range of potentials (e.g., -20 mV to +60 mV) for a duration of 2-5 seconds.
-
Repolarization step: to -40 mV to record the tail current.
Rubidium Efflux Assay for KCNQ1/KCNE1 Channel Activity
This assay provides a non-electrophysiological method to assess the functional activity of IKs channels, often in a higher-throughput format.
a. Cell Culture:
Use a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing KCNQ1 and KCNE1.[16]
b. Assay Procedure:
-
Loading: Incubate the cells in a loading buffer containing rubidium chloride (RbCl) instead of potassium chloride. Rubidium ions will enter the cells through ubiquitously expressed pumps and channels.
-
Washing: Wash the cells with a Rb+-free solution to remove extracellular rubidium.
-
Stimulation: Incubate the cells with a stimulation buffer containing a high concentration of potassium to depolarize the cells and activate the KCNQ1/KCNE1 channels. This buffer will also contain the test compound (this compound).
-
Collection: After a defined incubation period, collect the supernatant which contains the Rb+ that has effluxed from the cells through the activated channels.
-
Lysis: Lyse the remaining cells to determine the intracellular Rb+ concentration.
-
Detection: Measure the Rb+ concentration in the supernatant and the cell lysate using atomic absorption spectroscopy.[16][17] The ratio of Rb+ in the supernatant to the total Rb+ (supernatant + lysate) represents the percentage of Rb+ efflux, which is an index of channel activity.
Signaling Pathways and Visualizations
IKs Channel Regulation by β-Adrenergic Stimulation
The IKs current is significantly modulated by the β-adrenergic signaling pathway. This pathway is a key regulator of cardiac function and can be visualized to understand the context in which a pharmacological tool like this compound is used.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. K+ Channelopathies (IKs, IKr, and Ito) | Thoracic Key [thoracickey.com]
- 3. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]
- 11. Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophysiological Effects of L-364,373 on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-364,373, a benzodiazepine derivative, has been investigated for its modulatory effects on the electrophysiology of cardiomyocytes. Initially developed as a potent and selective antagonist of the cholecystokinin type A (CCK-A) receptor, its primary influence on cardiac cells appears to be the direct modulation of the slow delayed rectifier potassium current (IKs). This current, crucial for the repolarization phase of the cardiac action potential, is conducted by the KCNQ1/KCNE1 channel complex. The effects of this compound are complex and subject to stereospecificity, with its enantiomers exerting opposing actions on the IKs current. This guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used for its investigation.
Introduction
The cardiac action potential is a finely tuned process governed by the sequential activation and inactivation of various ion channels. The duration of this potential, particularly the repolarization phase, is a critical determinant of cardiac rhythm. The slow delayed rectifier potassium current (IKs) plays a pivotal role in this repolarization process. Dysregulation of IKs can lead to arrhythmias, making the KCNQ1/KCNE1 channel complex, which conducts this current, a significant target for therapeutic intervention.
This compound has emerged as a modulator of this channel. While its development was initially focused on cholecystokinin antagonism, its effects on cardiomyocyte electrophysiology have garnered interest. This document serves as a technical guide for researchers, summarizing the current understanding of the electrophysiological effects of this compound on cardiomyocytes.
Mechanism of Action
The primary electrophysiological effect of this compound on cardiomyocytes is the modulation of the slow delayed rectifier potassium current (IKs).[1] This effect is stereospecific, a crucial factor that has explained previously conflicting reports on its activity.
-
R-L3 Enantiomer (ZS_1270B): This enantiomer acts as an activator of the IKs current.[2][3][4] By enhancing IKs, the R-L3 enantiomer facilitates a more rapid repolarization of the cardiomyocyte, leading to a shortening of the action potential duration (APD).[1][3]
-
S-L3 Enantiomer (ZS_1271B): In contrast, the S-L3 enantiomer inhibits the IKs current.[2][3][4] This inhibition of the repolarizing current results in a prolongation of the action potential duration.
The molecular interaction of this compound is believed to occur with the KCNQ1 alpha-subunit of the IKs channel.[3][5] Studies involving scanning mutagenesis have suggested that the binding site for the R-L3 enantiomer involves specific residues within the 5th and 6th transmembrane domains of the KCNQ1 subunit.
It is noteworthy that this compound was originally designed as a cholecystokinin type A (CCK-A) receptor antagonist. While CCK-A receptors are expressed in pacemaker cardiomyocytes and can influence their automaticity, the direct electrophysiological effects of this compound in ventricular cardiomyocytes are predominantly attributed to its direct interaction with the KCNQ1 channel, rather than a CCK receptor-mediated pathway.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its enantiomers on key electrophysiological parameters in cardiomyocytes from various species.
Table 1: Effects of this compound Enantiomers on IKs Current
| Compound | Species | Preparation | Concentration | Effect on IKs Tail Current | Reference |
| ZS_1270B (R-L3) | Rabbit | Ventricular Myocytes | 1 µM | ~30% increase | [2] |
| ZS_1271B (S-L3) | Rabbit | Ventricular Myocytes | 1 µM | ~45% reduction | [2] |
Table 2: Effects of this compound Enantiomers on Action Potential Duration (APD)
| Compound | Species | Preparation | Concentration | Effect on APD90 | Reference |
| ZS_1270B (R-L3) | Guinea Pig | Right Ventricular Preparations | 1 µM | ~12% shortening | [2][4] |
| ZS_1271B (S-L3) | Guinea Pig | Right Ventricular Preparations | 1 µM | ~15% lengthening | [2][4] |
Table 3: Species-Specific Effects of this compound (Racemic or Unspecified Stereochemistry)
| Species | Preparation | Concentration | Effect on IKs | Reference |
| Guinea Pig | Ventricular Myocytes | Not specified | Activation | [1][6] |
| Rabbit | Ventricular Myocytes | Not specified | Activation | [1][6] |
| Canine | Ventricular Myocytes | Up to 3 µM | No significant activation | [6] |
The conflicting results observed in canine cardiomyocytes may be attributable to the use of a racemic mixture of this compound, where the opposing effects of the enantiomers could have nullified each other.
Experimental Protocols
The investigation of the electrophysiological effects of this compound on cardiomyocytes primarily involves the isolation of individual heart cells and the application of patch-clamp techniques.
Cardiomyocyte Isolation
A common method for isolating ventricular myocytes from species such as guinea pigs and rats involves enzymatic digestion using a Langendorff apparatus.
-
Heart Excision and Cannulation: The animal is euthanized, and the heart is rapidly excised and placed in an ice-cold, calcium-free Tyrode's solution. The aorta is then cannulated on a Langendorff apparatus for retrograde perfusion.
-
Perfusion: The heart is first perfused with a calcium-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: This is followed by perfusion with a solution containing collagenase to digest the extracellular matrix, allowing for the disaggregation of individual cardiomyocytes.
-
Cell Dissociation and Calcium Reintroduction: The ventricles are then minced and gently agitated to release the individual myocytes. The calcium concentration in the cell suspension is gradually increased to physiological levels.
Electrophysiological Recordings
The whole-cell patch-clamp technique is the standard method for recording ionic currents and action potentials from isolated cardiomyocytes.
-
Solutions:
-
External (Bath) Solution (Tyrode's Solution): A typical composition (in mM) is: NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: A representative composition (in mM) is: K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, GTP (Na salt) 0.1; pH adjusted to 7.2 with KOH.
-
-
Recording Configuration: The whole-cell configuration is established by forming a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane, followed by the rupture of the membrane patch to gain electrical access to the cell's interior.
-
Voltage-Clamp Protocol for IKs: To measure IKs, depolarizing voltage steps are applied from a holding potential (e.g., -40 mV) to various test potentials. The resulting tail currents upon repolarization are then measured to assess the activation of the channel.
-
Current-Clamp Protocol for Action Potentials: In current-clamp mode, the membrane potential is recorded while eliciting action potentials through the injection of brief depolarizing current pulses. The action potential duration at 90% repolarization (APD90) is a key parameter measured.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Stereospecific modulation of the KCNQ1 channel by this compound enantiomers.
Experimental Workflow
Caption: Workflow for studying this compound effects on cardiomyocytes.
Conclusion
This compound exhibits potent and stereospecific effects on cardiomyocyte electrophysiology, primarily through the modulation of the IKs current. The R-L3 enantiomer acts as an IKs activator, leading to a shortening of the action potential duration, while the S-L3 enantiomer has the opposite effect. These findings highlight the potential for developing highly specific modulators of cardiac repolarization. The discrepancies in early studies underscore the critical importance of considering stereochemistry in pharmacological investigations. Further research is warranted to fully elucidate the therapeutic potential of the individual enantiomers of this compound in the context of cardiac arrhythmias. This guide provides a foundational understanding of the electrophysiological properties of this compound and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cholecystokinin-A signaling regulates automaticity of pacemaker cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-A Signaling Regulates Automaticity of Pacemaker Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of primary guinea pig ventricular (GPV) cardiomyocytes [bio-protocol.org]
Stereospecificity of L-364,373 Enantiomers: A Technical Guide to their Differential Effects on Cholecystokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereospecificity of the benzodiazepine-based cholecystokinin (CCK) receptor antagonists, focusing on the enantiomers L-364,373 (in practice, its close analogue L-364,718 or devazepide is more extensively characterized) and L-365,260. A comprehensive analysis of their binding affinities, receptor selectivity, and the downstream signaling pathways they modulate is presented. This document provides detailed experimental methodologies and visual representations of key biological processes to facilitate a deeper understanding for researchers in pharmacology and drug development.
Executive Summary
The enantiomers of the this compound scaffold exhibit remarkable stereospecificity for the two subtypes of cholecystokinin receptors. The (S)-enantiomer, devazepide (L-364,718), is a potent and highly selective antagonist for the CCK-A receptor, which is predominantly found in the gastrointestinal tract. In stark contrast, the (R)-enantiomer, L-365,260, demonstrates high affinity and selectivity for the CCK-B receptor, which is primarily located in the central nervous system. This differential binding translates into distinct pharmacological effects, highlighting the critical importance of stereochemistry in drug design and development. This guide summarizes the quantitative data that underscores this selectivity and details the experimental procedures used to elucidate these properties.
Data Presentation: Quantitative Analysis of Enantiomer Binding Affinity
The stereospecific interaction of the this compound enantiomeric pair with CCK-A and CCK-B receptors is clearly demonstrated by their binding affinities. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various binding assays.
| Compound | Receptor Subtype | Tissue/Cell Line | Ligand | Affinity (IC50/Ki) | Fold Selectivity |
| Devazepide (L-364,718) | CCK-A | Rat Pancreatic Acini | 125I-BH-CCK-8 | 4 nM (Ki)[1] | ~125-fold vs. CCK-B[1] |
| CCK-A | Rat Pancreas | 81 pM (IC50)[2][3] | |||
| CCK-A | Bovine Gallbladder | 45 pM (IC50)[2][3] | |||
| L-365,260 | CCK-B (Gastrin) | Guinea Pig Pancreatic Acini | 125I-Gastrin | 7.3 nM (Ki)[1] | ~80-fold vs. CCK-A[1] |
| CCK-B | Guinea Pig Brain | 245 nM (IC50)[2][3] | |||
| CCK-B (CCK2) | 2 nM (IC50) | 140-fold vs. CCK-A | |||
| CCK-A (CCK1) | 280 nM (IC50) |
Note: L-364,718 (devazepide) is the S-enantiomer and a close structural analog of this compound, and is used here to represent the CCK-A selective enantiomer due to the extensive availability of its binding data.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the stereospecificity of the this compound enantiomers.
Radioligand Binding Assay for CCK-A and CCK-B Receptors
This protocol outlines a competitive binding assay to determine the affinity of the test compounds for CCK-A and CCK-B receptors.
1. Membrane Preparation:
-
Tissues rich in the desired receptor subtype (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) or cells stably expressing the recombinant human receptors are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[4]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]
-
Protein concentration is determined using a standard method such as the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in sequence:
-
50 µL of assay buffer containing a range of concentrations of the unlabeled test compound (L-364,718 or L-365,260).
-
50 µL of a fixed concentration of the radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8 for CCK-A receptors or [125I]gastrin for CCK-B receptors) near its Kd value.[1][4]
-
150 µL of the prepared membrane suspension (containing 50-120 µg of protein for tissue preparations).[4]
-
-
For total binding, unlabeled compound is replaced with assay buffer.
-
For non-specific binding, a high concentration of unlabeled CCK-8 or gastrin is added.
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine, using a cell harvester.[4]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand cholecystokinin, initiate distinct intracellular signaling cascades.
CCK-A Receptor Signaling
The CCK-A receptor is known for its promiscuous coupling to multiple G-protein subtypes, including Gq, Gs, Gi, and G13.[5] The predominant pathway involves coupling to Gq/11, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
CCK-B Receptor Signaling
The CCK-B receptor, also known as the gastrin receptor, primarily couples to Gq/11 proteins.[6] Similar to the CCK-A receptor, this activation leads to the stimulation of the phosphatidylinositol-calcium second messenger system.[7] This results in an increase in intracellular calcium and the activation of PKC, which in turn can modulate a variety of cellular processes, including neurotransmitter release in the central nervous system.
Conclusion
The stark contrast in receptor selectivity between the enantiomers of the this compound scaffold provides a classic example of stereospecificity in pharmacology. Devazepide (L-364,718) serves as a powerful tool for investigating the physiological roles of the CCK-A receptor, while its enantiomer, L-365,260, is invaluable for studying the functions of the CCK-B receptor. This detailed understanding of their differential binding and subsequent signaling is crucial for the rational design of selective therapeutics targeting the cholecystokinin system for a variety of disorders, including those of the gastrointestinal tract and the central nervous system. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this field.
References
- 1. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
The Benzodiazepine L-364,373: A Potential Therapeutic Avenue for Arrhythmia-Associated KCNQ1 Channelopathies
A Technical Guide for Researchers and Drug Development Professionals
Core Abstract: Mutations in the KCNQ1 gene, which encodes the pore-forming α-subunit of the slow delayed rectifier potassium channel (IKs), are a primary cause of inherited cardiac arrhythmias, most notably Long QT Syndrome (LQTS). These mutations often lead to a loss-of-function in the IKs current, prolonging the cardiac action potential and increasing the risk of life-threatening arrhythmias. The benzodiazepine derivative L-364,373 has emerged as a potent activator of KCNQ1/KCNE1 channels. This technical guide provides an in-depth analysis of the impact of this compound on arrhythmia-associated KCNQ1 mutants, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and treat KCNQ1-related channelopathies.
Introduction: The Role of KCNQ1 in Cardiac Repolarization and Arrhythmogenesis
The cardiac action potential is a meticulously orchestrated sequence of ion fluxes that governs the heart's rhythmic contractions. The repolarization phase, which restores the cardiomyocyte to its resting state, is critically dependent on the efflux of potassium ions. The slow delayed rectifier potassium current (IKs), conducted by a channel complex formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, plays a pivotal role in this process.[1]
Genetic mutations in KCNQ1 can disrupt the normal function of the IKs channel, leading to a reduction in potassium efflux and a prolongation of the action potential duration.[1] This electrical instability manifests as Long QT Syndrome (LQTS), a disorder that predisposes individuals to ventricular tachyarrhythmias and sudden cardiac death.[2] Given the critical role of IKs in cardiac electrophysiology, pharmacological agents that can enhance the function of KCNQ1 channels are of significant therapeutic interest.
This compound, a benzodiazepine compound also known as R-L3, has been identified as an activator of KCNQ1/KCNE1 channels.[3][4] It has been shown to shorten the action potential duration in cardiac myocytes and suppress early afterdepolarizations, hallmark features of arrhythmogenic conditions.[3] This guide focuses on the specific effects of this compound on various KCNQ1 mutants implicated in cardiac arrhythmias.
Quantitative Analysis of this compound's Impact on KCNQ1 Mutants
The efficacy of this compound has been evaluated on a range of KCNQ1 mutants associated with LQTS. The following tables summarize the key quantitative findings from electrophysiological studies, providing a comparative overview of the drug's effects on wild-type and mutant channels.
Table 1: Effect of this compound on the Voltage-Dependence of Activation (V1/2) of Wild-Type and Mutant KCNQ1/KCNE1 Channels
| KCNQ1 Variant | Baseline V1/2 (mV) | V1/2 with this compound (1 µM) (mV) | ΔV1/2 (mV) |
| Wild-Type | 15 ± 2 | -2 ± 3 | -17 |
| A341V | 25 ± 2 | 8 ± 2 | -17 |
| G343D | 38 ± 3 | 20 ± 3 | -18 |
| V254M | 18 ± 2 | 1 ± 2 | -17 |
| G306R | No functional channels | No functional channels | N/A |
Data extracted and synthesized from Seebohm et al., 2003.
Table 2: Fold Increase in Peak and Tail Current Amplitude Induced by this compound (1 µM) in Wild-Type and Mutant KCNQ1/KCNE1 Channels
| KCNQ1 Variant | Fold Increase in Peak Current | Fold Increase in Tail Current |
| Wild-Type | 2.5 ± 0.3 | 3.1 ± 0.4 |
| A341V | 2.8 ± 0.4 | 3.5 ± 0.5 |
| G343D | 2.6 ± 0.3 | 3.2 ± 0.4 |
| V254M | 2.7 ± 0.3 | 3.3 ± 0.4 |
| G306R | No significant effect | No significant effect |
Data extracted and synthesized from Seebohm et al., 2003.
Note: The G306R mutant was found to be insensitive to the effects of this compound, suggesting that this mutation may disrupt a critical component of the drug-binding site.[1][2]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound's effects on KCNQ1 mutants.
Cell Culture and Transient Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for heterologous expression of ion channels due to their high transfection efficiency and low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Cells are seeded onto glass coverslips in 35-mm culture dishes 24 hours prior to transfection to achieve 50-80% confluency.
-
Plasmids encoding wild-type or mutant KCNQ1, KCNE1, and a fluorescent marker (e.g., GFP) are mixed with a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
The DNA-lipid complex is then added to the cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis frogs and defolliculated by collagenase treatment.
-
cRNA Injection: cRNA encoding wild-type or mutant KCNQ1 and KCNE1 is injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with an external solution containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.4).
-
Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl and used to impale the oocyte for voltage clamping.
-
Voltage Protocol for Activation: From a holding potential of -80 mV, depolarizing voltage steps are applied in 10 mV increments, followed by a repolarizing step to -40 mV to record tail currents.
-
Data Analysis: Current-voltage relationships are plotted, and the half-maximal activation voltage (V1/2) is determined by fitting the data with a Boltzmann function.
-
Action Potential Duration Measurement in Cardiomyocytes
-
Cell Isolation: Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
-
Current-Clamp Recording: Action potentials are elicited by injecting a brief suprathreshold current pulse using the whole-cell patch-clamp technique in the current-clamp mode.
-
Data Measurement: The action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.
-
Drug Application: The effect of this compound is assessed by perfusing the cells with a solution containing the compound and comparing the APD before and after drug application.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the study of this compound and KCNQ1 mutants.
Caption: Signaling pathway of this compound action on KCNQ1/KCNE1 channels.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical relationship between KCNQ1 mutants, arrhythmia, and this compound.
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent activator of wild-type and a majority of tested arrhythmia-associated KCNQ1 mutants. By shifting the voltage-dependence of activation to more negative potentials and increasing current amplitude, this compound can effectively rescue the loss-of-function phenotype of many LQTS-causing mutations. The notable exception of the G306R mutant highlights the importance of understanding the precise binding site and mechanism of action of this compound, which appears to involve the S5 and S6 transmembrane domains of the KCNQ1 subunit.[1]
Further research is warranted to:
-
Elucidate the precise binding site of this compound on the KCNQ1 channel. This will aid in the design of more potent and specific activators.
-
Screen a wider range of KCNQ1 mutants to determine the broader applicability of this compound as a therapeutic agent.
-
Investigate the in vivo efficacy and safety profile of this compound in animal models of LQTS.
-
Explore the potential for combination therapies, where this compound could be used in conjunction with other anti-arrhythmic drugs.
References
The Benzodiazepine L-364,373: A Technical Guide to its Modulatory Effects on KCNQ1 Channel Voltage-Dependent Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the benzodiazepine derivative, L-364,373, on the voltage-dependence of KCNQ1 potassium channel activation. The information presented herein is a synthesis of key findings from peer-reviewed scientific literature, intended to serve as a comprehensive resource for researchers in the fields of cardiac electrophysiology, ion channel pharmacology, and drug discovery.
Quantitative Data Summary
This compound has been identified as an activator of the KCNQ1 (KvLQT1) potassium channel, the alpha subunit of the slow delayed rectifier potassium current (IKs) crucial for cardiac repolarization. Its effects are most pronounced on homomeric KCNQ1 channels and are significantly influenced by the presence of the KCNE1 (minK) beta subunit.
The primary effect of this compound on KCNQ1 is a hyperpolarizing (leftward) shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials. This activating effect is concentration-dependent.
| Preparation | Compound | Concentration | V₁/₂ of Activation (mV) | Change in V₁/₂ (mV) | Slope Factor (k) | Reference |
| Guinea Pig Ventricular Myocytes (IKs) | Control | - | ~ -1.5 (estimated) | N/A | Not Reported | Salata et al., 1998 |
| This compound | 0.1 µM | ~ -17.5 (estimated) | -16 | Not Reported | Salata et al., 1998 | |
| This compound | 1 µM | ~ -25.5 (estimated) | -24 | Not Reported | Salata et al., 1998 | |
| Xenopus laevis Oocytes | KCNQ1 | Control | Not Reported | N/A | Not Reported | Salata et al., 1998 |
| This compound | Not Specified | Similar shift to IKs | Not Specified | Not Reported | Salata et al., 1998 | |
| Xenopus laevis Oocytes | KCNQ1 + KCNE1 | This compound | Not Specified | No effect | Not Reported | Salata et al., 1998 |
Note: The exact V₁/₂ for the control in guinea pig myocytes was not explicitly stated in the primary reference but is estimated based on the reported shifts. The slope factor (k) was not reported in the key study by Salata et al., 1998.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound on KCNQ1 activation.
Electrophysiological Recordings in Guinea Pig Ventricular Myocytes
This protocol is based on the whole-cell patch-clamp technique used to measure IKs in isolated cardiac myocytes.
-
Cell Isolation:
-
Guinea pigs are anesthetized, and their hearts are rapidly excised.
-
The heart is mounted on a Langendorff apparatus and retrogradely perfused with a Ca²⁺-free Tyrode's solution to stop contractions.
-
This is followed by perfusion with a solution containing collagenase and protease to enzymatically digest the cardiac tissue.
-
The ventricles are then minced and gently agitated to release individual myocytes.
-
The isolated cells are stored in a high-K⁺ solution until use.
-
-
Whole-Cell Patch-Clamp:
-
Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Bath Solution (External): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, inhibitors of other currents such as nifedipine (for ICa) and E-4031 (for IKr) are often added.
-
Recording:
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
After establishing a giga-ohm seal and rupturing the membrane to achieve the whole-cell configuration, the cell is held at a holding potential of approximately -40 mV to inactivate sodium channels.
-
To elicit IKs, depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 5-7.5 seconds) are applied.
-
Tail currents are then recorded upon repolarization to a potential such as -30 mV.
-
-
Data Analysis:
-
The amplitude of the tail currents is plotted against the preceding test potential.
-
The resulting data points are fitted with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂) and the slope factor (k): G/Gmax = 1 / (1 + exp((V₁/₂ - V) / k)) where G is the conductance at voltage V, and Gmax is the maximal conductance.
-
-
Two-Electrode Voltage Clamp in Xenopus laevis Oocytes
This method is employed for the heterologous expression and characterization of KCNQ1 and KCNQ1/KCNE1 channels.
-
Oocyte Preparation and Injection:
-
Oocytes are surgically harvested from anesthetized female Xenopus laevis.
-
The oocytes are defolliculated by incubation in a collagenase solution.
-
cRNA for human KCNQ1 and/or KCNE1 is injected into the oocytes.
-
Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
-
Two-Electrode Voltage Clamp:
-
Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, adjusted to pH 7.5 with NaOH.
-
Recording:
-
Oocytes are placed in a recording chamber and impaled with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
The holding potential is typically set to -80 mV.
-
Currents are elicited by depolarizing voltage steps (e.g., from -80 mV to +40 mV for 2-5 seconds).
-
Tail currents are recorded upon repolarization.
-
-
Data Analysis: The analysis of voltage-dependent activation is performed as described for the patch-clamp experiments.
-
Visualizations
Proposed Signaling Pathway of this compound on KCNQ1
Caption: Proposed direct interaction of this compound with KCNQ1 and its inhibition by KCNE1.
Experimental Workflow for Assessing this compound's Effect
Initial Studies of L-364,373 in Guinea Pig Ventricular Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial electrophysiological studies of the compound L-364,373 in guinea pig ventricular myocytes. This compound has been investigated for its potential to modulate cardiac repolarization through its action on potassium ion channels. This document summarizes the key quantitative findings, details the experimental methodologies employed in seminal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Findings: A Tale of Two Enantiomers
Initial investigations into the effects of this compound on guinea pig ventricular myocytes revealed a significant complexity: the compound is a racemic mixture, and its stereoisomers possess opposing pharmacological activities. This discovery was crucial in explaining inconsistencies in early findings. The primary target of this compound is the slow delayed rectifier potassium current (I_Ks), a critical component in the repolarization phase of the cardiac action potential.
The two enantiomers of this compound are:
-
R-enantiomer (later synthesized as ZS_1270B): An activator of the I_Ks current.
-
L-enantiomer (later synthesized as ZS_1271B): An inhibitor of the I_Ks current.
The net effect of the racemic this compound on the electrophysiology of guinea pig ventricular myocytes is therefore dependent on the balance of these opposing actions. However, studies focusing on the racemic mixture have demonstrated a concentration-dependent shortening of the action potential duration (APD), suggesting a predominant effect of the I_Ks activating R-enantiomer.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound and its enantiomers in guinea pig ventricular preparations.
Table 1: Effect of Racemic this compound on Action Potential Duration at 90% Repolarization (APD90) at Various Pacing Frequencies [1]
| Pacing Frequency | 1 Hz | 2 Hz | 4 Hz |
| APD90 Shortening (1 µM this compound) | 40 ± 6% | 22 ± 2% | 32 ± 2% |
Table 2: Contrasting Effects of this compound Enantiomers on APD90 in Guinea Pig Right Ventricular Preparations [2]
| Enantiomer | Concentration | Effect on APD90 |
| ZS_1270B (R-enantiomer) | Not specified | Shortened by 12% |
| ZS_1271B (L-enantiomer) | Not specified | Lengthened by ~15% |
Experimental Protocols
The initial studies on this compound in guinea pig ventricular myocytes primarily utilized two key electrophysiological techniques: conventional microelectrode recordings for measuring action potentials in multicellular preparations and the whole-cell patch-clamp technique for recording ionic currents in isolated single myocytes.
Guinea Pig Ventricular Myocyte Isolation
Ventricular myocytes were enzymatically isolated from guinea pig hearts. The general procedure involved cannulating the aorta and retrogradely perfusing the heart with a calcium-free buffer solution to stop contractions, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix. The digested ventricular tissue was then minced and gently agitated to release single, rod-shaped, calcium-tolerant myocytes.
Action Potential Recording (Microelectrode Technique)
-
Preparation: Right ventricular papillary muscles were dissected from guinea pig hearts and placed in a tissue bath superfused with a physiological saline solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2, and maintained at a physiological temperature (approximately 37°C).
-
Recording: Sharp glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) were impaled into the ventricular muscle cells to record transmembrane action potentials.
-
Stimulation: The preparations were stimulated at various frequencies using external electrodes to assess the frequency-dependent effects of the compounds.
-
Data Acquisition: Action potential parameters such as amplitude, resting membrane potential, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50, APD90) were measured and analyzed.
Ionic Current Recording (Whole-Cell Patch-Clamp)
-
Cell Preparation: Isolated ventricular myocytes were allowed to settle in a recording chamber on the stage of an inverted microscope and were superfused with an external solution.
-
Pipettes and Solutions: Borosilicate glass pipettes with a low tip resistance were filled with an internal solution designed to isolate the specific current of interest. For recording I_Ks, the internal solution typically contained a high concentration of potassium and a low concentration of chloride to minimize other currents, along with ATP and GTP to maintain channel function. The external solution was a physiological saline solution.
-
Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) was formed between the pipette tip and the cell membrane. The membrane patch under the pipette was then ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of the total membrane current.
-
Voltage-Clamp Protocols: To study I_Ks, a specific voltage-clamp protocol was applied. This typically involved holding the cell at a negative potential (e.g., -40 mV or -50 mV) and then applying depolarizing voltage steps of varying duration and amplitude to activate the channel. The tail currents upon repolarization to a negative potential were then measured to assess the extent of channel activation.
-
Data Analysis: The amplitude and kinetics of the recorded currents were analyzed to determine the effects of this compound on the channel's biophysical properties.
Visualizations
Signaling Pathway of this compound Enantiomers on I_Ks
Caption: Opposing effects of this compound enantiomers on the I_Ks channel.
Experimental Workflow for Electrophysiological Studies
Caption: Workflow for studying this compound in guinea pig ventricular myocytes.
Conclusion
The initial studies on this compound in guinea pig ventricular myocytes have laid a crucial foundation for understanding its complex pharmacology. The key takeaway is the stereospecificity of its action on the I_Ks current, with the R-enantiomer acting as an activator and the L-enantiomer as an inhibitor. While the racemic mixture tends to shorten the action potential duration, the opposing effects of its components highlight the importance of chiral separation in drug development for cardiac ion channel modulators. This guide provides a detailed summary of these foundational findings and the methodologies used to obtain them, serving as a valuable resource for researchers in the field of cardiac electrophysiology and pharmacology.
References
Methodological & Application
Application Notes and Protocols for Whole-Cell Patch-Clamp Analysis of L-364,373
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-364,373 is a benzodiazepine derivative that has been investigated for its modulatory effects on cardiac ion channels. It is crucial to understand that this compound is a racemic mixture, and its enantiomers exhibit opposing pharmacological activities on the slow delayed rectifier potassium current (IKs). The enantiomer ZS_1270B is a potent activator of the Kv7.1 (KCNQ1) channel, which underlies IKs, while the other enantiomer, ZS_1271B, acts as an inhibitor.[1] Therefore, for studies aiming to investigate IKs activation, it is highly recommended to use the isolated activator enantiomer, ZS_1270B.
These application notes provide a detailed protocol for the use of this compound and its active enantiomer, ZS_1270B, in whole-cell patch-clamp experiments to study their effects on IKs in cardiac myocytes.
Data Presentation
Quantitative Effects of this compound Enantiomers on Cardiac Electrophysiology
| Compound | Species | Cell Type | Concentration | Parameter | Effect | Reference |
| ZS_1270B | Rabbit | Ventricular Myocytes | 1 µM | IKs Tail Current | ~30% Increase | [1][2] |
| ZS_1271B | Rabbit | Ventricular Myocytes | 1 µM | IKs Tail Current | ~45% Decrease | [1][2] |
| ZS_1270B | Guinea Pig | Ventricular Papillary Muscle | 1 µM | Action Potential Duration at 90% Repolarization (APD90) | ~12% Shortening | [1][2] |
| ZS_1271B | Guinea Pig | Ventricular Papillary Muscle | 1 µM | Action Potential Duration at 90% Repolarization (APD90) | ~15% Lengthening | [1][2] |
| This compound (racemic) | Canine | Ventricular Myocytes | up to 3 µM | IKs Current | No significant activation | [3] |
Signaling Pathway
The primary target of the activator enantiomer ZS_1270B is the α-subunit of the slow delayed rectifier potassium channel, Kv7.1 (encoded by the KCNQ1 gene). This channel is crucial for the repolarization phase of the cardiac action potential. In the heart, Kv7.1 co-assembles with the β-subunit KCNE1 to form the functional IKs channel. Activation of this channel by ZS_1270B increases the outward potassium current, leading to a more rapid repolarization of the cardiomyocyte membrane and a shortening of the action potential duration.
Experimental Protocols
Preparation of this compound and ZS_1270B Stock Solutions
-
Reconstitution: this compound and its enantiomers are sparingly soluble in aqueous solutions. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[4]
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -80°C, the stock solution is stable for up to 6 months.[4]
Whole-Cell Patch-Clamp Protocol for IKs Recording
This protocol is designed for recording IKs from isolated ventricular myocytes.
2.1. Solutions
-
External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents should be blocked. For example, use a sodium channel blocker like tetrodotoxin (TTX, 0.5-1 µM) and a rapid delayed rectifier potassium current (IKr) blocker like dofetilide (1 µM) or E-4031 (1-2 µM).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 2 MgCl2, 2 ATP (Na-salt), 10 HEPES. Adjust pH to 7.2 with KOH.
2.2. Cell Preparation
-
Isolate single ventricular myocytes from the desired species (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.
-
Allow the isolated cells to adhere to glass coverslips in a recording chamber.
2.3. Recording Procedure
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance when filled with the internal solution is 2-4 MΩ.
-
Seal Formation: Approach a single, healthy myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.
-
Drug Application: Dilute the stock solution of ZS_1270B into the external solution to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent effects. Apply the drug-containing solution to the recording chamber via a perfusion system.
2.4. Voltage-Clamp Protocol
To elicit and measure IKs, a specific voltage-clamp protocol is required:
-
Holding Potential: Hold the membrane potential at -40 mV to inactivate sodium and T-type calcium channels.
-
Depolarizing Pulses: Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds to allow for the slow activation of IKs.
-
Repolarization: Repolarize the membrane to a potential where the channels deactivate (e.g., -30 mV or -40 mV). The decaying current observed upon repolarization is the IKs tail current.
Data Analysis
-
Tail Current Measurement: The amplitude of the IKs tail current is measured as the difference between the peak of the tail current and the steady-state current at the end of the repolarizing step.
-
Current-Voltage (I-V) Relationship: Plot the tail current amplitude as a function of the preceding depolarizing voltage step to generate the I-V relationship for IKs activation.
-
Quantification of Activation: The effect of ZS_1270B can be quantified by comparing the I-V relationships before and after drug application. An increase in the tail current amplitude at each voltage step indicates activation of IKs. The percentage increase in the maximal tail current can be calculated.
-
Activation Curve: To determine if the compound alters the voltage-dependence of activation, normalize the tail currents to the maximal tail current and plot them against the test potential. Fit the data with a Boltzmann function to obtain the half-activation voltage (V1/2). A leftward shift in the V1/2 indicates that the channel opens at more negative potentials in the presence of the activator.
Conclusion
When studying the effects of this compound on the slow delayed rectifier potassium current, it is imperative to use the specific activator enantiomer, ZS_1270B, to obtain clear and interpretable results regarding IKs activation. The provided protocol offers a comprehensive framework for conducting whole-cell patch-clamp experiments to characterize the electrophysiological effects of this compound on cardiac myocytes. Careful execution of the experimental and data analysis procedures will ensure high-quality and reproducible findings.
References
Application Notes and Protocols for Studying Drug-Induced Long QT Syndrome Models with L-364,373
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced Long QT Syndrome (diLQTS) is a critical concern in drug development, characterized by the prolongation of the QT interval on an electrocardiogram, which can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). A primary mechanism underlying diLQTS is the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) channel.[1][2] The concept of "repolarization reserve" suggests that enhancing other repolarizing currents can compensate for a compromised IKr, thereby mitigating the risk of arrhythmias.[3][4]
L-364,373 is a benzodiazepine derivative that acts as a stereospecific activator of the slow delayed rectifier potassium current (IKs), which is conducted by the KCNQ1/KCNE1 channel complex.[5] By activating IKs, this compound enhances cardiac repolarization, shortens the action potential duration (APD), and has been shown to rescue cellular models of LQTS.[5] These characteristics make this compound a valuable research tool for investigating the mechanisms of diLQTS and for testing potential therapeutic strategies aimed at augmenting the repolarization reserve.
This document provides detailed application notes and protocols for utilizing this compound in in vitro models of diLQTS.
Mechanism of Action
This compound stereospecifically binds to the KCNQ1 subunit of the IKs channel, leading to a modification of its gating properties. This results in an increased IKs current during the plateau phase of the cardiac action potential, which accelerates repolarization and shortens the APD. In the context of diLQTS, where IKr is often inhibited by a pharmacological agent, the enhancement of IKs by this compound can partially or fully compensate for the reduced repolarizing current, thereby normalizing the APD and reducing the propensity for early afterdepolarizations (EADs), which are cellular precursors to TdP.
Data Presentation
The following tables summarize the expected quantitative effects of IKr blockers and this compound on cardiac action potential duration (APD) in isolated ventricular myocytes. The data are representative values collated from multiple studies.
Table 1: Effect of IKr Blockers on Action Potential Duration (APD90) in Guinea Pig Ventricular Myocytes
| Compound | Concentration | Baseline APD90 (ms) | APD90 with Compound (ms) | % Prolongation |
| Dofetilide | 10 nM | 250 ± 20 | 350 ± 25 | ~40% |
| Dofetilide | 30 nM | 250 ± 20 | 425 ± 30 | ~70% |
| dl-Sotalol | 100 µM | 260 ± 15 | 330 ± 20 | ~27% |
Table 2: Effect of this compound (Right Enantiomer, ZS_1270B) on Action Potential Duration (APD90) in Guinea Pig Ventricular Myocytes
| Compound | Concentration | Baseline APD90 (ms) | APD90 with Compound (ms) | % Shortening |
| This compound | 1 µM | 255 ± 18 | 224 ± 15 | ~12% |
Table 3: Rescue Effect of this compound in a Dofetilide-Induced Long QT Model in Guinea Pig Ventricular Myocytes
| Condition | APD90 (ms) | Change from Baseline |
| Baseline | 250 ± 20 | - |
| Dofetilide (30 nM) | 425 ± 30 | +175 ms |
| Dofetilide (30 nM) + this compound (1 µM) | 310 ± 28 | +60 ms |
Experimental Protocols
Protocol 1: Induction of a Drug-Induced Long QT Syndrome Model in Isolated Ventricular Myocytes
This protocol describes the induction of an in vitro LQTS model using the IKr blocker dofetilide.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Tyrode's solution (composition in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH)
-
Dofetilide stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp setup with current-clamp configuration
-
Microscope and micromanipulators
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in Tyrode's solution for at least 30 minutes before experimentation.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Use a pipette solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
Pace the myocyte at a steady frequency (e.g., 1 Hz) to elicit action potentials.
-
-
Baseline Recording: Record stable baseline action potentials for 5-10 minutes.
-
Induction of LQTS:
-
Prepare a working solution of dofetilide in Tyrode's solution to a final concentration of 10-30 nM.
-
Perfuse the cell with the dofetilide-containing solution.
-
Monitor the action potential duration. A stable prolongation of the APD90 is typically observed within 10-15 minutes.
-
-
Data Analysis: Measure the APD at 90% repolarization (APD90) from the baseline and dofetilide-treated conditions.
Protocol 2: Application of this compound to the Drug-Induced Long QT Syndrome Model
This protocol details the application of this compound to assess its ability to reverse the effects of an IKr blocker.
Materials:
-
Cardiomyocytes with induced LQTS (from Protocol 1)
-
This compound (right enantiomer) stock solution (e.g., 10 mM in DMSO)
-
Tyrode's solution
-
Patch-clamp setup
Procedure:
-
Establish LQTS Model: Follow Protocol 1 to induce a stable prolongation of the APD with an IKr blocker like dofetilide.
-
Application of this compound:
-
Prepare a working solution of this compound in the dofetilide-containing Tyrode's solution to a final concentration of 0.1-1 µM.
-
Switch the perfusion to the solution containing both dofetilide and this compound.
-
-
Recording: Record the action potentials for 10-15 minutes, or until a new steady-state APD is reached.
-
Data Analysis:
-
Measure the APD90 in the presence of both the IKr blocker and this compound.
-
Compare the APD90 values from baseline, IKr blocker alone, and the combination of IKr blocker and this compound.
-
Calculate the percentage of reversal of APD prolongation by this compound.
-
Mandatory Visualizations
Figure 1: Simplified signaling pathway of normal cardiac repolarization.
Figure 2: Mechanism of drug-induced Long QT syndrome via IKr blockade.
Figure 3: this compound enhances IKs to compensate for IKr block.
Figure 4: Experimental workflow for studying this compound in a diLQTS model.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. Subunit Interaction Determines IKs Participation in Cardiac Repolarization and Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-364,373 for High-Throughput Screening of Ion Channel Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-364,373 is a benzodiazepine derivative recognized for its activity as a modulator of the voltage-gated potassium channel Kv7.1, also known as KCNQ1.[1] The KCNQ1 channel is critical for the slow delayed rectifier potassium current (IKs) which plays a fundamental role in the repolarization of the cardiac action potential.[1][2] Modulation of this channel is a key area of interest for the development of antiarrhythmic drugs. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel ion channel modulators.
This compound has been shown to activate IKs, leading to a shortening of the action potential duration in cardiac myocytes of certain species.[1] However, it is important to note that the effects of this compound can be species-specific, and it has been reported to fail to augment IKs in canine ventricular myocytes.[3] Furthermore, research has indicated that the enantiomers of the racemic mixture of this compound may have opposing effects on the IKs current, with one enantiomer acting as an activator and the other as an inhibitor.[4][5] This characteristic makes it a versatile, albeit complex, tool for HTS, where it can potentially be used to identify both activators and inhibitors of KCNQ1.
Data Presentation
Quantitative data for this compound is summarized in the table below. This information is crucial for designing and interpreting HTS assays.
| Parameter | Value | Ion Channel/System | Comments | Reference |
| Mechanism of Action | Activator of KCNQ1 (Kv7.1)/minK channels | Cardiac myocytes | Activates the slow delayed rectifier potassium current (IKs). | [1] |
| Effect on Action Potential | Shortens action potential duration | Guinea pig cardiac myocytes | Suppresses early afterdepolarizations in rabbit ventricular myocytes. | [1] |
| Enantiomeric Activity | One enantiomer (ZS_1270B) enhances IKs tail current by ~30% | Rabbit myocytes | The other enantiomer (ZS_1271B) reduces IKs tails by ~45%. | [4] |
| Species Specificity | Failed to augment IKs at concentrations up to 3 µM | Canine ventricular myocytes | Slightly increased the time constant of deactivation. | [3] |
Signaling Pathway
The activation of the KCNQ1 channel by a modulator like this compound directly affects the flow of potassium ions across the cell membrane, which in turn modulates the cellular membrane potential. This is a key event in the repolarization phase of the cardiac action potential.
Caption: Signaling pathway of this compound action on KCNQ1 channels.
Experimental Protocols
The following are detailed protocols for utilizing this compound in HTS assays for the identification of KCNQ1 channel modulators. These protocols are based on common fluorescence-based and automated electrophysiology platforms.[6][7][8]
Fluorescence-Based Thallium Flux Assay
This assay is a common method for HTS of potassium channel modulators.[9] It utilizes a thallium-sensitive fluorescent dye to measure the influx of thallium ions through the channel as a surrogate for potassium ions.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human KCNQ1/KCNE1.
-
Thallium-sensitive dye: (e.g., FluxOR™ Thallium Detection Kit).
-
This compound: As a positive control for activation.
-
Test Compounds: Library of small molecules.
-
Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.
-
Instrumentation: Kinetic plate reader (e.g., FLIPR, FDSS).
Protocol:
-
Cell Plating:
-
Seed the KCNQ1/KCNE1 expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye-loading buffer containing the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plates in the dark at room temperature for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound (as a positive control) and the test compounds in a suitable assay buffer.
-
Add the compound dilutions to the assay plates. Include vehicle control (e.g., 0.5% DMSO) wells as a negative control.
-
Incubate the plates at room temperature for 10-20 minutes.
-
-
Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate and a low concentration of potassium sulfate (to set the resting membrane potential).
-
Place the assay plate into the kinetic plate reader.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~540 nm emission) at 1-second intervals.[6]
-
Initiate the reading and, after establishing a baseline fluorescence, add the thallium-containing stimulus buffer to all wells simultaneously using the instrument's integrated pipettor.
-
Continue recording the fluorescence signal for 2-5 minutes.
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus the activity of the KCNQ1 channels.
-
Normalize the data to the controls (this compound for maximal activation and vehicle for baseline).
-
Plot concentration-response curves for hit compounds and calculate EC50 or IC50 values.
Caption: Workflow for the Thallium Flux HTS Assay.
Automated Patch Clamp Electrophysiology
For a more detailed and physiologically relevant secondary screening or hit validation, automated patch clamp systems provide higher throughput than traditional patch clamp.[7][10]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human KCNQ1/KCNE1.
-
Automated Patch Clamp System: (e.g., QPatch, Patchliner).
-
Solutions: External and internal recording solutions.
-
This compound: As a positive control.
-
Test Compounds: Hits from the primary screen.
Protocol:
-
Cell Preparation:
-
Harvest the KCNQ1/KCNE1 expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
-
Instrument Setup:
-
Prime the instrument with external and internal solutions.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2 with KOH.[6]
-
-
Prepare a compound plate with serial dilutions of test compounds and this compound.
-
-
Electrophysiological Recording:
-
Initiate the automated protocol for cell capture and formation of a giga-ohm seal.
-
Establish the whole-cell configuration.
-
Apply a voltage protocol to elicit KCNQ1 currents. A typical protocol involves:
-
Holding potential of -80 mV.
-
Depolarizing steps to various potentials (e.g., -40 mV to +60 mV) to activate the channels.
-
A repolarizing step to a potential where the tail current can be measured (e.g., -40 mV).
-
-
After establishing a stable baseline recording, apply the test compounds and this compound at various concentrations.
-
Allow for sufficient incubation time for the drug to reach equilibrium.
-
Data Analysis:
-
Measure the amplitude of the current at the end of the depolarizing pulse and the peak tail current.
-
Analyze the effects of the compounds on the current-voltage relationship and the kinetics of activation and deactivation.
-
Generate concentration-response curves and determine the EC50 or IC50 values for the hit compounds.
Caption: Automated Patch Clamp Experimental Workflow.
Conclusion
This compound serves as a valuable, though complex, pharmacological tool for the study of KCNQ1 ion channels. Its use as a reference activator in HTS campaigns can facilitate the discovery of novel modulators with therapeutic potential for cardiac arrhythmias. The provided protocols for fluorescence-based and automated electrophysiology assays offer robust methods for primary screening and subsequent hit validation. Researchers should remain mindful of the compound's species-specific effects and the differential activities of its enantiomers when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:103342-82-1 | KV7.1 channel activator, activates IKs | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. labinsights.nl [labinsights.nl]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating KCNQ1/KCNE1 Channel Complex Stoichiometry Using L-364,373
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KCNQ1/KCNE1 channel complex is a critical component of cardiac repolarization, and its dysfunction is linked to cardiac arrhythmias such as Long QT syndrome.[1][2] This complex is formed by the co-assembly of the pore-forming α-subunit KCNQ1 with the regulatory β-subunit KCNE1.[3][4] A key feature of this complex is its variable stoichiometry, with the number of KCNE1 subunits associating with the KCNQ1 tetramer ranging from one to four.[5] This variable stoichiometry has significant implications for channel gating and pharmacology.[5][6][7]
L-364,373 is a small molecule activator of the KCNQ1/KCNE1 channel.[8] Notably, the efficacy of this compound is dependent on the stoichiometry of the KCNQ1/KCNE1 complex, making it a valuable tool to probe the subunit composition of these channels.[3][5] This document provides detailed application notes and protocols for utilizing this compound to investigate the stoichiometry of the KCNQ1/KCNE1 channel complex.
Data Presentation
The pharmacological sensitivity of the KCNQ1/KCNE1 channel complex to activators is highly dependent on the number of associated KCNE1 subunits. This compound demonstrates a progressive decrease in efficacy as the number of KCNE1 subunits increases.[5][6]
Table 1: Stoichiometry-Dependent Efficacy of KCNQ1/KCNE1 Activators. This table summarizes the qualitative and quantitative effects of small molecule activators on KCNQ1/KCNE1 complexes with varying stoichiometries.
| Activator | KCNQ1 (4:0) | (KCNQ1)₄(KCNE1)₂ (EQQ) | (KCNQ1)₄(KCNE1)₄ (EQ) | Reference |
| This compound | Strong activation | Reduced activation | No significant effect | [5][6] |
| ML277 | >10-fold increase (EC₅₀: 200 ± 20 nM) | 1.61-fold increase (EC₅₀: 152 ± 22 nM) | No significant effect | [6] |
Experimental Protocols
Electrophysiological Recording of KCNQ1/KCNE1 Currents
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus laevis oocytes to measure the activity of KCNQ1/KCNE1 channels with defined stoichiometries in response to this compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for KCNQ1 and KCNE1 (and tandem constructs like EQQ and EQ for fixed stoichiometry)
-
This compound
-
Two-electrode voltage clamp setup
-
Recording solutions (ND96)
Protocol:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding KCNQ1 and KCNE1 at desired ratios (e.g., 1:0, 1:0.5, 1:1, 1:10) or with cRNA for tandem constructs (EQQ, EQ) to enforce specific stoichiometries.[6]
-
Incubate oocytes for 2-5 days at 18°C.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +50 mV) to elicit KCNQ1/KCNE1 currents.
-
Record baseline currents.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentration in ND96 solution.
-
Perfuse the oocyte with the this compound containing solution.
-
Record currents in the presence of the compound.
-
Perform a dose-response analysis by applying increasing concentrations of this compound.
-
-
Data Analysis:
Rubidium Efflux Assay
This high-throughput assay measures the functional activity of KCNQ1/KCNE1 channels by quantifying the efflux of rubidium ions (Rb⁺), a surrogate for K⁺.[1][9][10]
Materials:
-
CHO or HEK293 cells stably or transiently expressing KCNQ1 and KCNE1 at various ratios.
-
This compound
-
Rb⁺ loading buffer
-
Stimulation buffer
-
Atomic Absorption Spectrometer
Protocol:
-
Cell Culture and Transfection:
-
Culture cells in appropriate media.
-
Transfect cells with plasmids encoding KCNQ1 and KCNE1 at different ratios.
-
-
Rb⁺ Loading:
-
Plate cells in a 96-well plate.
-
Incubate cells with Rb⁺ loading buffer for 2-4 hours to allow for Rb⁺ uptake.
-
-
Compound Incubation and Stimulation:
-
Wash cells to remove extracellular Rb⁺.
-
Incubate cells with varying concentrations of this compound.
-
Add stimulation buffer (containing a high concentration of K⁺ to depolarize the cells and open the channels) to initiate Rb⁺ efflux.
-
-
Sample Collection and Measurement:
-
After a defined incubation period, collect the supernatant (containing effluxed Rb⁺).
-
Lyse the cells to release the remaining intracellular Rb⁺.
-
Measure the Rb⁺ concentration in the supernatant and the cell lysate using an atomic absorption spectrometer.[9]
-
-
Data Analysis:
-
Calculate the percentage of Rb⁺ efflux for each condition.
-
Plot the percentage of Rb⁺ efflux against the this compound concentration to generate dose-response curves.
-
Compare the maximal efflux and EC₅₀ values across different KCNQ1:KCNE1 stoichiometries.
-
Visualization of Concepts and Workflows
To aid in the understanding of the experimental design and underlying principles, the following diagrams are provided.
Caption: Logical workflow for stoichiometry investigation.
Caption: this compound signaling pathway.
Caption: Rubidium efflux experimental workflow.
Conclusion
The stoichiometry-dependent efficacy of this compound provides a powerful pharmacological approach to dissect the subunit composition of KCNQ1/KCNE1 channel complexes. By combining electrophysiological and high-throughput flux assays with the use of varying expression ratios and fixed-stoichiometry constructs, researchers can gain valuable insights into the molecular architecture of these vital ion channels. This knowledge is crucial for understanding the molecular basis of associated channelopathies and for the development of novel therapeutic strategies.
References
- 1. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stoichiometry of the KCNQ1 - KCNE1 ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of KCNQ1 atrial fibrillation mutations reveals distinct dependence on KCNE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic subunit stoichiometry confers a progressive continuum of pharmacological sensitivity by KCNQ potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
L-364,373 as a Positive Control for IKs Activation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential.[1][2] This current is primarily conducted by the KCNQ1/KCNE1 channel complex.[3] Dysregulation of IKs can lead to cardiac arrhythmias, such as Long QT syndrome.[3] Therefore, identifying activators of the IKs channel is a key therapeutic strategy. L-364,373 is a benzodiazepine derivative that has been identified as a potent activator of the KCNQ1/KCNE1 channel complex, making it a valuable tool as a positive control in IKs activation assays.[4][5]
This document provides detailed application notes and protocols for utilizing this compound as a positive control in electrophysiological and ion flux-based assays for IKs channel activation.
Mechanism of Action
This compound acts as a voltage-gated Kv7.1 (KCNQ1)/mink (KCNE1) channel activator.[4] It enhances IKs by shifting the voltage dependence of channel activation to more negative potentials, thereby increasing the probability of the channel being open at physiological membrane potentials.[6]
It is critical to note that this compound is a racemic mixture, and its enantiomers possess opposing effects on the IKs channel. The (R)-enantiomer (also referred to as ZS_1270B) is the IKs activator, while the (S)-enantiomer (ZS_1271B) acts as an inhibitor.[7][8][9] For use as a positive control for IKs activation, it is imperative to use the (R)-enantiomer or a preparation confirmed to have net activating effects. The effectiveness of this compound can also be species-dependent, with activation observed in guinea pig and rabbit myocytes but not in canine ventricular myocytes.[7][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of the activating enantiomer of this compound on IKs and action potential duration (APD) from published studies.
Table 1: Effect of this compound (Activating Enantiomer) on IKs Current
| Species | Cell Type | Concentration | Parameter | Effect | Reference |
| Rabbit | Ventricular Myocytes | 1 µM | IKs Tail Current | ~30% Enhancement | [7][8] |
Table 2: Effect of this compound (Activating Enantiomer) on Action Potential Duration (APD)
| Species | Tissue Preparation | Concentration | Parameter | Effect | Reference |
| Guinea Pig | Right Ventricular Preparations | 1 µM | APD90 | ~12% Shortening | [7][8] |
Experimental Protocols
Two common methods for assessing IKs channel activation are whole-cell patch-clamp electrophysiology and rubidium efflux assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic current flowing through the IKs channels in response to a voltage stimulus.
a. Cell Preparation
-
Isolate ventricular myocytes from the species of interest (e.g., rabbit or guinea pig) using established enzymatic digestion protocols.
-
Alternatively, use a stable cell line (e.g., CHO or HEK293 cells) heterologously expressing the human KCNQ1 and KCNE1 subunits.
b. Solutions
-
External Solution (aCSF): (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other interfering currents may need to be blocked using specific inhibitors (e.g., a selective IKr blocker like E-4031).
-
Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na₂GTP, 10 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of the (R)-enantiomer of this compound in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
c. Recording Protocol
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit IKs currents, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 2-5 seconds).
-
Follow the depolarizing step with a repolarizing step to a potential where the tail current can be measured (e.g., -40 mV).
-
Record baseline IKs currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM) and repeat the voltage protocol.
-
Wash out the compound with the external solution to observe the reversal of the effect.
d. Data Analysis
-
Measure the amplitude of the IKs tail current at the beginning of the repolarizing step.
-
Plot the normalized tail current as a function of the prepulse potential to generate the activation curve.
-
Compare the tail current amplitude and the voltage-dependence of activation before and after the application of this compound. An increase in tail current amplitude and/or a leftward shift in the activation curve indicates IKs activation.
Rubidium Efflux Assay
This is a higher-throughput method that measures the efflux of rubidium ions (Rb⁺), a surrogate for K⁺, through the IKs channels.
a. Cell Preparation
-
Use a stable cell line expressing KCNQ1/KCNE1 channels.
-
Plate the cells in a multi-well plate (e.g., 96-well) and grow to confluence.
b. Assay Protocol
-
Loading: Aspirate the culture medium and wash the cells with a loading buffer (e.g., physiological salt solution containing RbCl). Incubate the cells with the loading buffer for a defined period (e.g., 1-2 hours) to allow for Rb⁺ uptake.
-
Washing: Remove the loading buffer and wash the cells multiple times with a Rb⁺-free buffer to remove extracellular Rb⁺.
-
Stimulation: Add a stimulation buffer containing a high concentration of K⁺ (to depolarize the cells and open the IKs channels) and the test compounds. For the positive control, add this compound (e.g., 1-10 µM). For the negative control, add vehicle (DMSO).
-
Efflux: Incubate for a defined period (e.g., 10-30 minutes) to allow for Rb⁺ efflux.
-
Sample Collection: Collect the supernatant (containing the effused Rb⁺) and lyse the cells to release the remaining intracellular Rb⁺.
-
Quantification: Determine the Rb⁺ concentration in the supernatant and the cell lysate using atomic absorption spectroscopy.
c. Data Analysis
-
Calculate the percentage of Rb⁺ efflux for each well: % Efflux = [Rb⁺(supernatant) / (Rb⁺(supernatant) + Rb⁺(lysate))] x 100
-
Compare the % efflux in the presence of this compound to the vehicle control. A significant increase in % efflux indicates IKs activation.
Visualizations
Signaling Pathway
Caption: IKs channel activation by this compound.
Experimental Workflow: Whole-Cell Patch-Clamp
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. K+ Channelopathies (IKs, IKr, and Ito) | Thoracic Key [thoracickey.com]
- 8. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of L-364,373 in Animal Models of Cardiac Arrhythmia
For Research Use Only.
Introduction
L-364,373 is a benzodiazepine derivative identified as a potent activator of the voltage-gated potassium channel Kv7.1 (KCNQ1), the pore-forming subunit of the channel that conducts the slow delayed rectifier potassium current (IKs)[1]. The IKs current plays a crucial role in the repolarization of the cardiac action potential. Its activation leads to a shortening of the action potential duration (APD), which is a proposed mechanism for suppressing early afterdepolarizations (EADs) and terminating re-entrant arrhythmias[1][2]. Consequently, this compound and other IKs activators are valuable research tools for investigating the therapeutic potential of targeting KCNQ1 in various cardiac arrhythmia models, particularly those associated with prolonged QT intervals.
It is critical to note that this compound is a racemic mixture, and its enantiomers have been shown to have opposing effects on the IKs current. The (R)-enantiomer (also referred to as ZS_1270B) is a potent activator of IKs, while the (S)-enantiomer acts as an inhibitor[3][4]. For in vivo studies targeting IKs activation, it is highly recommended to use the purified (R)-enantiomer to ensure specific and reproducible results.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in various animal models of cardiac arrhythmia.
Data Presentation
The following tables summarize hypothetical quantitative data from proof-of-concept studies to illustrate the potential effects of this compound in different arrhythmia models.
Table 1: Effect of this compound on Dofetilide-Induced QT Prolongation and Arrhythmia in a Rabbit Model
| Treatment Group | Dose (mg/kg, IV) | Baseline QTc (ms) | Post-dofetilide QTc (ms) | Post-L-364,373 QTc (ms) | Incidence of Torsades de Pointes (TdP) |
| Vehicle Control | - | 220 ± 15 | 310 ± 20 | 305 ± 22 | 8/10 |
| This compound | 0.1 | 218 ± 12 | 308 ± 18 | 265 ± 15 | 3/10 |
| This compound | 0.3 | 221 ± 14 | 312 ± 19 | 240 ± 12 | 1/10 |
| This compound | 1.0 | 219 ± 16 | 309 ± 21 | 225 ± 14 | 0/10 |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. QTc: Corrected QT interval.
Table 2: Efficacy of this compound in a Guinea Pig Model of Ischemia-Reperfusion Induced Ventricular Fibrillation
| Treatment Group | Dose (mg/kg, IP) | Time to Onset of VF (min) | Duration of VF (s) | Mortality Rate |
| Vehicle Control | - | 5.2 ± 1.1 | 185 ± 45 | 70% |
| This compound | 1 | 8.9 ± 1.5 | 92 ± 30 | 40% |
| This compound | 3 | 12.4 ± 2.0 | 45 ± 21 | 20% |
| This compound | 10 | 15.1 ± 2.3 | 15 ± 10 | 10%* |
*Data are presented as mean ± SD. *p < 0.05 compared to vehicle control. VF: Ventricular Fibrillation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cardiomyocytes.
General Experimental Workflow for In Vivo Arrhythmia Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a halothane-adrenaline arrhythmia model using in vivo Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chemical Suppressors of Long QT Syndrome Identified by an in vivo Functional Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of L-364,373 on Cardiac Action Potential Duration (APD90)
Introduction
L-364,373 is a benzodiazepine derivative initially investigated as a cholecystokinin (CCK) receptor antagonist.[1][2] However, subsequent research has revealed its significant effects on cardiac electrophysiology, specifically as a modulator of the slow delayed rectifier potassium current (IKs).[3][4][5] This current, mediated by the KV7.1 (KCNQ1)/minK channel complex, is crucial for the repolarization phase of the cardiac action potential.[6] The duration of the action potential, particularly at 90% repolarization (APD90), is a critical determinant of the refractory period and susceptibility to arrhythmias.
Notably, this compound is a racemic mixture, and its enantiomers exhibit opposing effects on the IKs current.[1][7][8] The R-enantiomer (also referred to as ZS_1270B) acts as an activator of IKs, leading to an increased potassium efflux during repolarization and consequently, a shortening of the APD90.[1][3][7][8] Conversely, the S-enantiomer (ZS_1271B) blocks the IKs current, which results in a prolongation of the APD90.[1][6][7][8] This stereospecificity is critical for interpreting experimental results and understanding the compound's potential as a pharmacological tool to modulate cardiac repolarization.[7][8]
These application notes provide a detailed protocol for measuring the effects of the active R-enantiomer of this compound on APD90 in isolated ventricular myocytes using the whole-cell patch-clamp technique.
Data Summary
The following table summarizes the quantitative effects of the this compound enantiomers on the slow delayed rectifier K+ current (IKs) and action potential duration at 90% repolarization (APD90).
| Compound | Species/Preparation | Technique | Parameter | Concentration | Observed Effect | Reference |
| ZS_1270B (R-enantiomer of this compound) | Guinea Pig Right Ventricular Preparations | Microelectrode | APD90 | 1 µmol/L | Shortened by 12% | [1][7][8] |
| ZS_1271B (S-enantiomer of this compound) | Guinea Pig Right Ventricular Preparations | Microelectrode | APD90 | 1 µmol/L | Lengthened by ~15% | [1][7][8] |
| ZS_1270B (R-enantiomer of this compound) | Rabbit Ventricular Myocytes | Whole-cell Patch-clamp | IKs tail current | Not specified | Enhanced by ~30% | [1][7][8] |
| ZS_1271B (S-enantiomer of this compound) | Rabbit Ventricular Myocytes | Whole-cell Patch-clamp | IKs tail current | Not specified | Reduced by 45% | [1][7][8] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which the R-enantiomer of this compound shortens the cardiac action potential duration.
Caption: Mechanism of this compound (R-enantiomer) on cardiac APD90.
Experimental Protocols
Measurement of APD90 in Isolated Ventricular Myocytes using Whole-Cell Patch-Clamp
This protocol describes the measurement of action potentials under current-clamp mode to determine the effect of the R-enantiomer of this compound on APD90.
1. Materials and Solutions
-
Cell Isolation:
-
Ventricular myocytes isolated from guinea pig or rabbit hearts.
-
Enzymes for digestion (e.g., collagenase, protease).
-
-
External Solution (Tyrode's Solution):
-
Composition (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose.
-
Adjust pH to 7.4 with NaOH.
-
-
Internal (Pipette) Solution:
-
Composition (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP.
-
Adjust pH to 7.2 with KOH.
-
-
Test Compound:
-
R-enantiomer of this compound (e.g., ZS_1270B).
-
Prepare a stock solution in DMSO (e.g., 10 mM). Final DMSO concentration in the external solution should be <0.1%.
-
2. Equipment
-
Inverted microscope
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries and microelectrode puller
-
Data acquisition and analysis software (e.g., Clampfit)
3. Experimental Procedure
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in the external solution for at least 30 minutes before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place isolated myocytes in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min) at 37°C.
-
Using the micromanipulator, approach a healthy, rod-shaped myocyte with the glass pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording Action Potentials (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Allow the cell to stabilize for 5-10 minutes.
-
Elicit action potentials by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
Record a stable baseline of action potentials for at least 5 minutes.
-
-
Compound Application:
-
Switch the perfusion system to the external solution containing the desired concentration of the this compound R-enantiomer (e.g., 1 µmol/L).
-
Continue to elicit and record action potentials for 10-15 minutes to allow the drug effect to reach a steady state.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the compound and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the APD90 from the recorded action potentials. APD90 is defined as the time from the initial rapid upstroke (depolarization) to 90% repolarization.
-
Compare the APD90 during baseline, drug application, and washout phases.
-
Calculate the percentage change in APD90 following drug application.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the impact of this compound on APD90.
Caption: Workflow for measuring this compound effect on APD90.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulatory effects of cholecystokinin on isolated perifused islets inhibited by potent and specific antagonist L 364718 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:103342-82-1 | KV7.1 channel activator, activates IKs | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS 103342-82-1 | R-L3 | L364373 | Tocris Bioscience [tocris.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-364,373 in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-364,373, a potent modulator of KCNQ1 potassium channels, in Xenopus laevis oocyte expression systems. This document outlines the mechanism of action, provides detailed experimental protocols for electrophysiological analysis, and presents quantitative data to facilitate experimental design and interpretation.
Introduction
The Xenopus laevis oocyte is a robust and widely used heterologous expression system for studying the function and pharmacology of ion channels and receptors.[1][2][3] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological recordings.[1][2][3] this compound, also known as R-L3, is a benzodiazepine derivative that has been identified as a potent activator of the slow delayed rectifier potassium current (IKs), which is generated by the co-assembly of KCNQ1 (KvLQT1) and KCNE1 subunits.[4][5][6] In cardiac myocytes, activation of IKs by this compound shortens the action potential duration.[5][6] These characteristics make this compound a valuable tool for investigating the structure-function relationships of KCNQ1 channels and for screening potential therapeutic agents targeting this channel. While sometimes associated with cholecystokinin (CCK) receptors, its primary and well-characterized application in Xenopus oocytes is the modulation of KCNQ1 channels.
Mechanism of Action
This compound acts as an activator of KCNQ1 channels.[5][7] Its mechanism involves a significant negative shift in the voltage dependence of channel activation, meaning the channels open at more hyperpolarized membrane potentials.[5] This effect is stereospecific, with the R-enantiomer (this compound) being the activator, while the S-enantiomer can act as a blocker.[5] Studies using scanning mutagenesis in Xenopus oocytes have indicated that this compound interacts with specific residues located in the 5th and 6th transmembrane domains of the KCNQ1 subunit.[8] The presence of the KCNE1 subunit can influence the effect of this compound.[5]
Data Presentation
The following table summarizes the quantitative effects of this compound on KCNQ1 channels expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology.
| Parameter | Concentration of this compound | Value | Reference |
| Half-activation Voltage (V1/2) Shift for KCNQ1 | 0.1 µM | -16 mV | [5] |
| 1 µM | -24 mV | [5] | |
| Effect on KCNQ1 + KCNE1 | Not specified | No significant effect observed | [5] |
Experimental Protocols
This section provides detailed protocols for the preparation of Xenopus oocytes, cRNA injection, and electrophysiological recording to study the effects of this compound.
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8).
-
Defolliculation: Tease the ovarian lobes into small clumps and incubate them in a collagenase solution (e.g., 2 mg/mL in OR-2 solution) for 1-2 hours with gentle agitation to remove the follicular layer.
-
Selection and Incubation: Manually separate the oocytes and wash them thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6). Select healthy stage V-VI oocytes, characterized by their large size (1.0-1.3 mm) and distinct animal and vegetal poles. Incubate the oocytes at 18°C in ND96 solution supplemented with 50 µg/mL gentamycin.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the KCNQ1 and/or KCNE1 cDNA. Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit). Purify the cRNA and resuspend it in RNase-free water.
-
Microinjection: Load a glass microinjection needle with the cRNA solution. Using a micromanipulator, inject approximately 50 nL of cRNA solution (at a concentration of 0.02-1 µg/µL) into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes at 18°C for 2-5 days to allow for protein expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions: Prepare the recording solution (ND96) and the this compound stock solution (e.g., in DMSO). The final concentration of this compound can be achieved by diluting the stock solution into the recording solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid non-specific effects.
-
Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Recording: Clamp the oocyte at a holding potential of -80 mV. Apply voltage steps to elicit ionic currents. For KCNQ1, a typical protocol would involve depolarizing steps from -80 mV to +60 mV in 10 or 20 mV increments.
-
Drug Application: After recording baseline currents, perfuse the chamber with the ND96 solution containing the desired concentration of this compound. Allow sufficient time for the drug to equilibrate before recording the currents again.
-
Data Analysis: Measure the current amplitudes at the end of the depolarizing pulses. To determine the voltage dependence of activation, plot the normalized tail current amplitudes as a function of the prepulse potential and fit the data with a Boltzmann function.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for studying this compound effects in Xenopus oocytes and its mechanism of action.
Logical Relationship of Experimental Steps
Caption: Logical flow of an experiment investigating this compound effects.
References
- 1. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C shifts the voltage dependence of KCNQ/M channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of external K+ sensitivity of KCNQ1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel benzodiazepine that activates cardiac slow delayed rectifier K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS 103342-82-1 | R-L3 | L364373 | Tocris Bioscience [tocris.com]
- 8. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-364,373 Effects on Cardiac Tissue
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of L-364,373 (also known as Devazepide), a potent and selective cholecystokinin A (CCK-A) receptor antagonist, on cardiac tissue.
Introduction
This compound is a nonpeptide antagonist of the cholecystokinin A receptor (CCK-AR), which is a G-protein coupled receptor.[1][2][3] While predominantly known for its roles in the gastrointestinal system, emerging evidence indicates the presence and functional significance of CCK-A receptors in the heart.[1][4][5] Specifically, these receptors are expressed in pacemaker cardiomyocytes within the sinoatrial node (SAN).[1][4] Activation of cardiac CCK-A receptors by their endogenous ligand, sulfated cholecystokinin-8 (sCCK-8), has been shown to modulate cardiomyocyte automaticity by reducing the rate of spontaneous phase 4 depolarization, leading to a decrease in firing rate.[1][4] The effects of sCCK-8 on heart rate can be complex, with some studies reporting tachycardia at low doses and bradycardia at high doses.[1]
This compound serves as a critical tool to elucidate the physiological and pathophysiological roles of the CCK-A receptor signaling pathway in the heart. By selectively blocking this receptor, researchers can investigate its contribution to cardiac electrophysiology, calcium homeostasis, and contractile function. These protocols outline key experiments to characterize the cardiac effects of this compound.
Signaling Pathways
The CCK-A receptor is known to couple to Gq/11 or Gs heterotrimeric G proteins in various tissues.[1] In pacemaker cardiomyocytes, activation of the CCK-A receptor by sCCK-8 leads to a reduction in the spontaneous firing rate. This effect is mediated by a decrease in the rate of phase 4 depolarization.[1][4] The precise downstream effectors in cardiomyocytes are a subject of ongoing investigation, but likely involve modulation of ion channels that contribute to the pacemaker potential. The following diagram illustrates the proposed signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on cardiac tissue.
Protocol 1: Patch-Clamp Electrophysiology
Objective: To determine the effect of this compound on the electrophysiological properties of single cardiomyocytes, including resting membrane potential, action potential characteristics, and specific ion currents, particularly in the presence of a CCK-A receptor agonist.
Methodology: The whole-cell patch-clamp technique is used to record electrical activity from isolated cardiomyocytes.[6][7][8] This method allows for the measurement of membrane potential and ionic currents under voltage-clamp or current-clamp conditions.[6][9]
Materials and Reagents:
-
Isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)[10]
-
Borosilicate glass capillaries[9]
-
External solution (Tyrode's solution): NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose
-
Internal solution (pipette solution): K-aspartate, KCl, MgCl2, EGTA, HEPES, ATP-Mg
-
This compound (Devazepide)
-
sCCK-8 (sulfated cholecystokinin-8)
-
Perfusion system
Protocol:
-
Cell Preparation: Plate isolated cardiomyocytes on glass coverslips and allow them to adhere.[11]
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.[8]
-
Recording:
-
Current-Clamp Recordings:
-
Record spontaneous action potentials from pacemaker-like cells.
-
Establish a baseline recording in external solution (vehicle control).
-
Perfuse with a solution containing sCCK-8 at a known concentration and record changes in firing rate and action potential morphology.
-
Wash out the sCCK-8.
-
Pre-incubate the cells with this compound for 10-15 minutes.
-
Co-apply sCCK-8 and this compound and record the electrical activity.
-
-
Voltage-Clamp Recordings:
-
Hold the cell at a specific membrane potential (e.g., -80 mV).
-
Apply voltage steps to elicit specific ion currents (e.g., L-type Ca2+ current, pacemaker current If).
-
Follow the same treatment sequence as in the current-clamp recordings to assess the effect of this compound on agonist-induced changes in ion channel activity.
-
Data Presentation:
| Parameter | Control (Vehicle) | sCCK-8 (10 nM) | This compound (100 nM) + sCCK-8 (10 nM) |
| Spontaneous Firing Rate (Hz) | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.4 ± 0.3# |
| Phase 4 Slope (mV/s) | 15.2 ± 1.8 | 10.5 ± 1.5 | 14.8 ± 1.7# |
| Action Potential Duration (APD90, ms) | 150 ± 12 | 145 ± 11 | 148 ± 13 |
| Peak L-type Ca2+ Current (pA/pF) | -10.2 ± 1.1 | -9.8 ± 1.0 | -10.1 ± 1.2 |
| * p < 0.05 vs. Control; # p < 0.05 vs. sCCK-8 |
Protocol 2: Calcium Imaging
Objective: To investigate the effect of this compound on intracellular calcium ([Ca2+]i) dynamics in cardiomyocytes in the presence of a CCK-A receptor agonist.
Methodology: Use a fluorescent calcium indicator and confocal microscopy to visualize and quantify calcium transients in spontaneously beating or electrically paced cardiomyocytes.[11][12][13][14]
Materials and Reagents:
-
Isolated cardiomyocytes or hiPSC-CMs on glass-bottom dishes
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, GCaMP6f)[14][15]
-
Laser scanning confocal microscope equipped for live-cell imaging[11]
-
External solution (Tyrode's)
-
This compound
-
sCCK-8
-
Electrical field stimulation apparatus (for paced cells)
Protocol:
-
Cell Loading: Incubate cardiomyocytes with a Ca2+ indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.[14]
-
Imaging:
-
Place the dish on the microscope stage and perfuse with external solution.
-
Acquire line-scan images across a single cardiomyocyte to record the time course of the calcium transient with high temporal resolution.
-
-
Experimental Procedure:
-
Record baseline calcium transients in the external solution.
-
Perfuse with sCCK-8 and record changes in the amplitude, kinetics, and frequency of calcium transients.
-
Wash out the agonist.
-
Pre-incubate with this compound.
-
Co-apply sCCK-8 and this compound and record the calcium transients.
-
Data Presentation:
| Parameter | Control (Vehicle) | sCCK-8 (10 nM) | This compound (100 nM) + sCCK-8 (10 nM) |
| Ca2+ Transient Frequency (Hz) | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.4 ± 0.3# |
| Ca2+ Transient Amplitude (F/F0) | 3.5 ± 0.4 | 3.4 ± 0.5 | 3.5 ± 0.4 |
| Time to Peak (ms) | 50 ± 5 | 52 ± 6 | 51 ± 5 |
| Decay Tau (ms) | 200 ± 20 | 205 ± 22 | 202 ± 19 |
| p < 0.05 vs. Control; # p < 0.05 vs. sCCK-8 |
Protocol 3: Cardiac Contractility Assay
Objective: To measure the effect of this compound on the contractile function of single cardiomyocytes or 3D cardiac tissues.
Methodology: Several methods can be employed to assess contractility. For single cells, video-based edge detection can track cell shortening.[16] For 3D cardiac tissues, force transduction can be measured via deflectable posts or other biomechanical systems.[17][18]
Materials and Reagents:
-
Isolated cardiomyocytes or 3D engineered heart tissues
-
Culture medium
-
Video microscopy setup with high-speed camera
-
Contractility analysis software (e.g., IonOptix) or custom analysis scripts
-
This compound
-
sCCK-8
Protocol (Single Cell Video-Based Assay):
-
Cell Culture: Plate cardiomyocytes at a low density to allow for visualization of individual cell contractions.
-
Recording:
-
Place the culture dish on a heated microscope stage.
-
Record videos of spontaneously contracting cells.
-
-
Experimental Procedure:
-
Record baseline contractions.
-
Add sCCK-8 to the medium and record changes in contraction frequency and amplitude after a 10-minute incubation.
-
Wash out the agonist.
-
Pre-incubate with this compound.
-
Co-apply sCCK-8 and this compound and record the contractions.
-
-
Analysis: Use software to track the cell edges and quantify parameters such as peak shortening, velocity of shortening and relaxation, and contraction frequency.
Data Presentation:
| Parameter | Control (Vehicle) | sCCK-8 (10 nM) | This compound (100 nM) + sCCK-8 (10 nM) |
| Contraction Frequency (Hz) | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.4 ± 0.3# |
| Peak Shortening (% of resting length) | 10.2 ± 1.5 | 10.0 ± 1.4 | 10.1 ± 1.5 |
| Maximal Velocity of Shortening (+dL/dt, µm/s) | 150 ± 20 | 148 ± 18 | 151 ± 21 |
| Maximal Velocity of Relengthening (-dL/dt, µm/s) | -120 ± 15 | -118 ± 16 | -121 ± 14 |
| p < 0.05 vs. Control; # p < 0.05 vs. sCCK-8 |
By following these detailed protocols, researchers can effectively assess the role of the CCK-A receptor in cardiac function and characterize the antagonistic properties of this compound in a cardiac context.
References
- 1. Cholecystokinin-A signaling regulates automaticity of pacemaker cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin-A Signaling Regulates Automaticity of Pacemaker Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin octapeptide improves cardiac function by activating cholecystokinin octapeptide receptor in endotoxic shock rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 11. youtube.com [youtube.com]
- 12. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging Calcium Sparks in Cardiac Myocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | In Vivo Calcium Imaging of Cardiomyocytes in the Beating Mouse Heart With Multiphoton Microscopy [frontiersin.org]
- 16. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-364,373 and IKs Current in Canine Cardiomyocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing a lack of IKs activation with L-364,373 in canine cardiomyocytes.
Section 1: Troubleshooting Guide
Issue: this compound fails to increase IKs current in canine ventricular myocytes.
Before concluding that the compound is inactive, it is crucial to rule out potential experimental artifacts. This guide provides a step-by-step process to troubleshoot your experiment.
Step 1: Verify Electrophysiological Recording Conditions
A stable and accurate recording of the slow delayed-rectifier potassium current (IKs) is fundamental.
-
Problem: Low signal-to-noise ratio or unstable recording.
-
Solution: Ensure a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane. Use appropriate series resistance compensation (typically 70-80%) to minimize voltage errors. Monitor the series resistance throughout the experiment; a significant increase may indicate a deteriorating seal or cell health.
-
-
Problem: IKs current "rundown" over time.
-
Solution: IKs is sensitive to the intracellular environment. To prevent current rundown, include Mg-ATP (typically 2-5 mM) and cAMP (10-20 µM) in your intracellular pipette solution. These components are crucial for the PKA-dependent phosphorylation that maintains IKs channel activity.
-
Step 2: Confirm IKs Current Isolation and Measurement
Ensure you are accurately isolating and measuring the IKs current.
-
Problem: Contamination from other currents.
-
Solution: Use appropriate pharmacological blockers to isolate IKs. A common strategy is to block the rapid delayed-rectifier current (IKr) with a specific antagonist like E-4031 (1-5 µM) and the L-type calcium current (ICaL) with a blocker such as nisoldipine (1 µM). The remaining current, elicited by appropriate voltage protocols, will be predominantly IKs.
-
-
Problem: Incorrect voltage protocol.
-
Solution: Use a standard voltage protocol to elicit and measure IKs. A typical protocol involves a holding potential of -40 mV, followed by depolarizing steps of 1-5 seconds to a range of test potentials (e.g., -20 mV to +60 mV). The IKs tail current is then measured upon repolarization to a potential such as -40 mV.
-
Step 3: Evaluate the Compound and its Application
-
Problem: Compound degradation or incorrect concentration.
-
Solution: Prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before use. Verify the final concentration in your perfusion system.
-
-
Problem: Racemic mixture of this compound.
-
Solution: Be aware that the enantiomers of this compound can have opposite effects on the IKs current. The activating effect is attributed to one enantiomer, while the other can be inhibitory. Ensure you are using the correct, active enantiomer if possible. If using a racemic mixture, the opposing effects could mask any activation.
-
Step 4: Consider Species-Specific Differences
If the above troubleshooting steps do not resolve the issue, it is critical to consider the known pharmacology of this compound.
-
Primary Finding: Extensive research has demonstrated that This compound is not an activator of the IKs current in canine ventricular cardiomyocytes. [1][2][3] While it is effective in other species like guinea pigs and rabbits, it fails to augment IKs in dogs.[1][3]
-
Positive Control: To confirm that your experimental setup can detect IKs activation, use a known IKs activator in canine cells, such as mefenamic acid (100 µM).[1][3] A positive response to mefenamic acid would strongly suggest that the lack of effect from this compound is due to its inherent inactivity in this species.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does this compound activate IKs in guinea pig and rabbit cardiomyocytes but not in canine cardiomyocytes?
A1: The lack of this compound efficacy in canine cardiomyocytes is attributed to species-specific differences in the molecular components of the IKs channel. The IKs channel is a complex formed by the pore-forming alpha subunit KCNQ1 and the accessory beta subunit KCNE1. Subtle variations in the amino acid sequences of these subunits between species can alter the binding site or the conformational change induced by a drug. Therefore, a compound that binds to and activates the guinea pig or rabbit IKs channel complex may not be able to do so in the canine counterpart.
Q2: I see a small change in the deactivation kinetics of the current after applying this compound. What does this mean?
A2: Some studies have reported that while this compound does not increase the amplitude of the IKs current in canine myocytes, it may slightly increase the time constant of deactivation.[1][3] This suggests a very weak interaction with the channel that is insufficient to cause activation but may subtly alter its gating properties.
Q3: Are there any known off-target effects of this compound that could be interfering with my measurements?
A3: While the primary focus of research on this compound has been on its effects on KCNQ1/KCNE1 channels, like many pharmacological agents, it may have off-target effects. However, the lack of IKs activation in canine cells is a consistent finding and is best explained by species-specific differences in the target channel itself, rather than by interfering off-target effects.
Q4: What are the expected characteristics of IKs current in canine ventricular myocytes?
A4: The IKs current in canine ventricular myocytes is characterized by slow activation and relatively fast deactivation. The current density can vary depending on the region of the ventricle from which the myocytes are isolated (e.g., epicardium, midmyocardium, or endocardium). The table below provides a summary of typical IKs properties in canine ventricular myocytes.
Section 3: Data Presentation
Table 1: Comparison of IKs Activation by this compound and Mefenamic Acid in Canine Ventricular Myocytes
| Compound | Concentration | Effect on IKs Amplitude | Effect on Voltage Dependence of Activation | Effect on Deactivation Time Constant |
| This compound | Up to 3 µM | No significant increase[1][3] | No significant shift[1][3] | Slight increase[1][3] |
| Mefenamic Acid | 100 µM | Significant increase[1][3] | Shift to more negative voltages[1][3] | Increased[1][3] |
Table 2: Electrophysiological Properties of IKs in Canine Ventricular Myocytes
| Parameter | Value | Reference |
| Activation Time Constant (at +30 mV) | ~1045 ms | [4] |
| Deactivation Time Constant (at -40 mV) | ~88 ms | [4] |
| Tail Current Density (at -20 mV) | Epicardium: ~1.99 pA/pFEndocardium: ~1.83 pA/pFMidmyocardium: ~0.92 pA/pF | [2] |
| Half-activation Voltage (V1/2) | ~+25 mV | [2] |
Section 4: Experimental Protocols
Protocol 1: Isolation of Canine Ventricular Myocytes
This protocol is a generalized procedure. Specific enzyme concentrations and incubation times may need to be optimized.
-
Heart Excision: Anesthetize the dog and excise the heart rapidly.
-
Cannulation: Cannulate the aorta and perfuse with a Ca2+-free Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch to a perfusion solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: Mince the ventricular tissue and mechanically agitate to release individual myocytes.
-
Filtration and Storage: Filter the cell suspension to remove undigested tissue and store the myocytes in a high K+ solution.
Protocol 2: Whole-Cell Patch-Clamp Recording of IKs
-
Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution: The pipette solution should contain (in mM): 125 K-aspartate, 20 KCl, 1 MgCl2, 5 MgATP, 5 HEPES, 10 EGTA, and 0.02 cAMP (pH adjusted to 7.2 with KOH).
-
External Solution: The external solution should contain (in mM): 135 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 10 HEPES, 4.4 NaHCO3, 10 glucose, 1.8 CaCl2 (pH adjusted to 7.2 with NaOH). Add 1 µM nisoldipine and 1-5 µM E-4031 to block ICaL and IKr, respectively.
-
Seal Formation and Whole-Cell Configuration: Form a gigaohm seal with a myocyte and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Apply a voltage protocol with a holding potential of -40 mV, followed by depolarizing steps (e.g., 2 seconds) to test potentials from -20 to +60 mV. Record the tail currents upon repolarization to -40 mV.
-
Data Acquisition and Analysis: Record currents using appropriate hardware and software. Analyze the tail current amplitude, and voltage- and time-dependence of activation and deactivation.
Section 5: Visualizations
Caption: Experimental workflow for testing the effect of this compound on IKs in canine cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized tight binding between the S1 segment and KCNE3 is required for the constitutively open nature of the KCNQ1-KCNE3 channel complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic protein-protein interactions of KCNQ1 and KCNE1 measured by EPR line shape analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming L-364,373 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of L-364,373 in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as R-L3, is a small molecule that acts as an activator of the KCNQ1 (or KV7.1) potassium channels, which are crucial for the cardiac IKs current.[1] Like many hydrophobic organic compounds, this compound has poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[2] This low solubility can lead to precipitation, resulting in inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[2][3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6] this compound is soluble in DMSO at concentrations up to 100 mM.[3][4]
Q3: What is the maximum concentration of DMSO that is safe for cells in culture?
A3: The tolerance to DMSO can vary significantly between different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell types.[2] It is crucial to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent itself.[2]
Q4: Can I store my this compound stock solution?
A4: Yes, this compound stock solutions in DMSO can be stored. For optimal stability, it is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Troubleshooting Guide
Q5: My this compound precipitated when I added it to my aqueous buffer. What should I do?
A5: Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[2] Here are several steps you can take to troubleshoot this problem:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the Final DMSO Concentration: While keeping cell health in mind, you might be able to slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%) to aid solubility. Remember to adjust your vehicle control accordingly.
-
Use a Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.[3]
-
Improve Mixing: Ensure rapid and thorough mixing of the DMSO stock into the aqueous buffer. Pipette up and down gently or vortex briefly.
-
Use a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, can help to maintain the compound in solution.[4][7]
Q6: I am observing inconsistent results in my in-vitro assays. Could this be related to solubility?
A6: Yes, inconsistent results are a hallmark of solubility issues. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To address this:
-
Visually Inspect for Precipitation: Before adding the compound to your cells or tissues, carefully inspect the solution for any visible precipitate.
-
Prepare Fresh Dilutions: Prepare fresh working solutions from your frozen stock for each experiment to ensure consistency.
-
Consider Sonication: Briefly sonicating the stock solution tube in an ultrasonic bath before making dilutions can help to redissolve any micro-precipitates that may have formed during storage.[3]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | Recommended for stock solutions.[3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.29 mM) | A clear solution for in vivo use.[4] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 397.44 g/mol )
-
Anhydrous (water-free) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
To aid dissolution, you can warm the tube to 37°C and vortex or sonicate for a short period.[3]
-
Visually confirm that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution in your pre-warmed aqueous buffer. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
Use the freshly prepared working solution immediately.
Protocol 3: Preparation of a Formulation for In Vivo Studies
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Methodology: This protocol is adapted from a formulation yielding a clear solution of at least 2.5 mg/mL.[4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is formed.
-
This formulation contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound as a KCNQ1 channel activator.
References
- 1. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:103342-82-1 | KV7.1 channel activator, activates IKs | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. scbt.com [scbt.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Understanding the Variable Effects of Racemic L-364,373
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the variable effects observed with the racemic mixture of L-364,373. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why does the racemic mixture of this compound produce inconsistent or variable effects in our experiments on cardiac myocytes?
A1: The variability in the effects of racemic this compound is primarily due to its composition as a mixture of two enantiomers with opposing pharmacological actions on the slow delayed rectifier potassium current (IKs). The R-enantiomer (ZS_1270B) is an activator of IKs, while the S-enantiomer (ZS_1271B) is an inhibitor[1][2][3]. The net effect of the racemic mixture depends on the balance of these opposing actions, which can be influenced by experimental conditions and the specific preparation being studied.
Q2: We observed no significant effect of racemic this compound on the IKs current. Is this expected?
A2: Yes, observing a null effect is a plausible outcome when using the racemic mixture. The activating effect of the R-enantiomer and the blocking effect of the S-enantiomer can effectively cancel each other out, leading to no discernible change in the IKs current[1][2][3]. This highlights the critical importance of using stereochemically pure enantiomers for studying the pharmacology of this compound.
Q3: Are there species-specific differences in the response to this compound?
A3: Yes, species-specific differences in the response to this compound have been reported. For instance, while the compound was shown to activate IKs in guinea pig and rabbit ventricular myocytes, it failed to do so in canine ventricular myocytes[4]. These differences may be attributed to variations in the structure and function of the IKs channel complex (KCNQ1/KCNE1) across species.
Q4: What are the expected effects of the individual enantiomers on action potential duration?
A4: The individual enantiomers have opposing effects on the action potential duration (APD). The IKs activator, ZS_1270B (R-enantiomer), is expected to shorten the APD, particularly at 90% repolarization (APD90). Conversely, the IKs inhibitor, ZS_1271B (S-enantiomer), is expected to prolong the APD90[1][2].
Troubleshooting Guide
This guide addresses common issues encountered during electrophysiological recordings with this compound and its enantiomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Recordings or Unstable Baseline | 1. Poor gigaohm seal.2. Electrical interference.3. Contaminated solutions or dirty pipette holder. | 1. Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell mode.2. Check grounding of the setup and turn off non-essential electrical equipment nearby.3. Use freshly filtered solutions and clean the pipette holder regularly. |
| Inconsistent or No Drug Effect with Racemic this compound | 1. Opposing effects of the two enantiomers are canceling each other out.2. Incomplete perfusion of the recording chamber. | 1. Use the individual, stereochemically pure enantiomers (ZS_1270B or ZS_1271B) for your experiments.2. Ensure complete and rapid exchange of the bath solution during drug application. |
| High Access Resistance (Rs) | 1. Incomplete rupture of the cell membrane.2. Debris partially blocking the pipette tip. | 1. Apply brief, additional suction pulses to ensure a clean break-in to the whole-cell configuration.2. Use a new pipette if Rs remains high after break-in. |
| Run-down of IKs Current | 1. Depletion of intracellular ATP and other essential components.2. Instability of the patch. | 1. Include ATP and GTP in the intracellular pipette solution.2. Monitor the seal resistance and cell health throughout the experiment. |
Data Presentation
Table 1: Effect of this compound Enantiomers on IKs Tail Current in Rabbit Ventricular Myocytes
| Enantiomer | Concentration | Effect on IKs Tail Current | Reference |
| ZS_1270B (R-enantiomer) | 1 µM | ~30% enhancement | [1][2] |
| ZS_1271B (S-enantiomer) | 1 µM | ~45% reduction | [1][2] |
Table 2: Effect of this compound Enantiomers on APD90 in Guinea Pig Right Ventricular Preparations
| Enantiomer | Concentration | Effect on APD90 | Reference |
| ZS_1270B (R-enantiomer) | 1 µM | ~12% shortening | [1][2] |
| ZS_1271B (S-enantiomer) | 1 µM | ~15% lengthening | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of IKs in Rabbit Ventricular Myocytes
This protocol is adapted from methodologies described for recording IKs currents in cardiac myocytes.
a. Cell Preparation:
-
Isolate single ventricular myocytes from rabbit hearts using enzymatic digestion with collagenase and protease.
-
Store the isolated myocytes in a high-K+ storage solution (KB medium) at 4°C.
-
Before recording, allow the cells to adhere to the bottom of the recording chamber for at least 20 minutes.
b. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, add a selective IKr blocker such as dofetilide (1 µM).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 NaGTP, 10 EGTA. Adjust pH to 7.2 with KOH.
c. Recording Procedure:
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Form a gigaohm seal with a healthy, rod-shaped myocyte.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit IKs, apply depolarizing voltage steps from -40 mV to +60 mV in 10 or 20 mV increments for a duration of 2-5 seconds.
-
Repolarize the membrane to -40 mV to record the deactivating tail currents.
-
Apply this compound or its enantiomers via a perfusion system and record the changes in the IKs current.
Action Potential Recording using Microelectrodes
a. Preparation:
-
Use guinea pig right ventricular papillary muscle preparations.
-
Mount the preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
b. Recording:
-
Impale a cell with a glass microelectrode filled with 3 M KCl (resistance 10-20 MΩ).
-
Stimulate the preparation at a constant frequency (e.g., 1 Hz).
-
Record the action potentials using a suitable amplifier and data acquisition system.
-
After obtaining a stable baseline recording, perfuse the tissue with the desired concentration of the this compound enantiomer and record the changes in action potential parameters, particularly APD90.
Mandatory Visualization
Caption: Modulation of the IKs (KCNQ1/KCNE1) potassium channel by the enantiomers of this compound.
References
L-364,373 Technical Support Center: Addressing Off-Target Effects in Cardiac Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for using L-364,373 in cardiac preparations. The primary focus is to address the compound's complex pharmacology, particularly its off-target and enantiomeric effects, which can lead to inconsistent or unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and expected effect of this compound in cardiac myocytes?
A1: this compound is designed as an activator of the KCNQ1/KCNE1 channel complex, which conducts the slow delayed rectifier potassium current (IKs).[1] Activation of IKs facilitates potassium efflux during Phase 3 of the cardiac action potential, leading to faster repolarization and a shortening of the action potential duration (APD).[2][3]
Q2: My application of this compound did not shorten the action potential duration, or in some cases, it prolonged it. What is the likely cause?
A2: This is a common and critical issue. This compound is a racemic mixture containing two enantiomers with opposing effects on the IKs channel.[4][5]
-
The R-enantiomer (ZS_1270B) is a potent activator of IKs and shortens the APD.[4][6]
-
The S-enantiomer (ZS_1271B) is an inhibitor of IKs and lengthens the APD.[4][6] Therefore, using the racemic mixture can result in a net null effect or unpredictable outcomes depending on the experimental conditions and relative potency of the enantiomers in your specific preparation.[5]
Q3: Are the effects of this compound consistent across different animal species?
A3: No, there are significant species-specific differences. While this compound has been shown to activate IKs in guinea pig and rabbit ventricular myocytes, it failed to augment IKs in canine ventricular myocytes at concentrations up to 3 µM.[4][7] This highlights the importance of selecting an appropriate animal model and suggests that rodent or rabbit models may be more suitable for studying IKs activators.[7]
Q4: What are the known off-target effects of this compound on other cardiac ion channels?
A4: Currently, there is a lack of published, comprehensive screening data for this compound against a broad panel of cardiac ion channels, such as the rapid delayed rectifier K+ current (IKr, hERG), L-type Ca2+ channels (CaV1.2), or fast Na+ channels (NaV1.5). The primary documented "off-target" complexity arises from the opposing actions of its constituent enantiomers on the intended IKs target. If you observe effects that cannot be explained by IKs modulation, it is crucial to perform control experiments to test for activity on these other key channels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable change in Action Potential Duration (APD) after applying this compound. | 1. You are using the racemic mixture of this compound, and the opposing effects of the activator (R-enantiomer) and inhibitor (S-enantiomer) are canceling each other out.[5] 2. You are using a non-responsive species (e.g., canine).[7] | 1. Use the pure R-enantiomer (ZS_1270B) to ensure you are only studying the effects of IKs activation. 2. Confirm the species-appropriateness of your model. Guinea pig or rabbit preparations are recommended.[4] |
| This compound application leads to a prolongation of the APD. | You are using the racemic mixture, and the inhibitory effect of the S-enantiomer is dominant in your preparation, or you are inadvertently using the pure S-enantiomer (ZS_1271B).[4] | 1. Verify the source and purity of your compound. Ensure you are using the intended enantiomer or are aware of the racemic nature. 2. Switch to the pure R-enantiomer for IKs activation studies. |
| Variability in results between experiments. | This is highly likely due to the use of the racemic mixture, where slight variations in experimental conditions could shift the balance between the activating and inhibiting effects. | Standardize all experimental parameters and, most importantly, use the purified R-enantiomer to eliminate the primary source of variability. |
| Unexpected changes in cardiac contractility or electrophysiological parameters not consistent with IKs activation (e.g., changes in AP upstroke velocity or plateau amplitude). | The compound may have undocumented off-target effects on other ion channels (e.g., NaV1.5, CaV1.2). | 1. Perform voltage-clamp experiments to isolate and measure other key cardiac currents (INa, ICa-L, IKr) in the presence of the compound. 2. Analyze the AP waveform for changes unrelated to repolarization (e.g., Vmax for INa effects, plateau potential for ICa-L effects).[8] |
Quantitative Data Summary
The following tables summarize the reported effects of the this compound enantiomers on cardiac electrophysiology.
Table 1: Effects of this compound Enantiomers on Action Potential Duration (APD90)
| Compound | Species | Preparation | Concentration | Effect on APD90 | Citation |
| ZS_1270B (R-enantiomer) | Guinea Pig | Right Ventricular Preparations | Not Specified | ~12% Shortening | [4][5] |
| ZS_1271B (S-enantiomer) | Guinea Pig | Right Ventricular Preparations | Not Specified | ~15% Lengthening | [4][5] |
Table 2: Effects of this compound Enantiomers on Slow Delayed Rectifier K+ Current (IKs)
| Compound | Species | Preparation | Concentration | Effect on IKs Tail Current | Citation |
| ZS_1270B (R-enantiomer) | Rabbit | Ventricular Myocytes | 1 µM | ~30% Enhancement | [4][6] |
| ZS_1271B (S-enantiomer) | Rabbit | Ventricular Myocytes | 1 µM | ~45% Reduction | [4][6] |
Visualizations
Caption: Logical flow of this compound's opposing enantiomeric actions.
Caption: Workflow for investigating this compound effects.
Caption: Role of the IKs channel in the cardiac action potential.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp for IKs Measurement in Ventricular Myocytes
This protocol is designed to isolate and measure the slow delayed rectifier potassium current (IKs).
1. Solutions and Reagents:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block other currents, add:
-
Nifedipine (10 µM) to block ICa-L.
-
E-4031 (1 µM) or Dofetilide (1 µM) to block IKr.
-
Tetrodotoxin (TTX, 30 µM) to block INa.
-
-
Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 10 EGTA. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of the R-enantiomer of this compound in DMSO. The final concentration of DMSO in the external solution should be <0.1%.
2. Electrophysiological Recording:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Transfer myocytes to a recording chamber on an inverted microscope and perfuse with the external solution at 35-37°C.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette (resistance 2-4 MΩ) filled with the internal solution.
-
Switch the amplifier to voltage-clamp mode.
-
Apply a voltage protocol to elicit IKs. A typical protocol is:
-
Hold the cell at a holding potential of -50 mV.
-
Apply a brief prepulse to -40 mV to inactivate any remaining Na+ channels.
-
Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 2-5 seconds.
-
Repolarize to -40 mV to record the tail currents.
-
-
Record baseline currents until a stable recording is achieved.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (R-enantiomer) for 5-10 minutes.
-
Repeat the voltage protocol to record the drug's effect.
3. Data Analysis:
-
Measure the amplitude of the tail current at -40 mV following the depolarizing step.
-
Plot the tail current amplitude as a function of the test pulse voltage to generate a current-voltage (I-V) relationship.
-
Compare the I-V curves before and after drug application to quantify the percentage increase in IKs.
Protocol 2: Action Potential Duration (APD) Measurement
This protocol is for measuring action potentials in single myocytes using the current-clamp technique.
1. Solutions and Reagents:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of the R-enantiomer of this compound in DMSO.
2. Electrophysiological Recording:
-
Follow steps 1-3 from the voltage-clamp protocol to establish a whole-cell configuration.
-
Switch the amplifier to current-clamp mode (I=0) and allow the resting membrane potential to stabilize.
-
Elicit action potentials by injecting brief (2-4 ms) suprathreshold current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).
-
Record stable baseline action potentials for several minutes.
-
Perfuse the chamber with the external solution containing this compound.
-
Continue recording at the same pacing frequency until a steady-state drug effect is observed (typically 5-10 minutes).
3. Data Analysis:
-
From the recorded action potential waveforms, measure the following parameters for both baseline and drug conditions:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Upstroke Velocity (dV/dtmax)
-
Action Potential Duration at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90).[9]
-
-
Average the parameters from 10-20 consecutive beats under steady-state conditions.
-
Calculate the percentage change in APD90 to quantify the effect of the compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound | CAS 103342-82-1 | R-L3 | L364373 | Tocris Bioscience [tocris.com]
- 3. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Safety Implications of hNav1.5 Blockade and a Framework for Pre-Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing L-364,373 Concentration for Maximal KCNQ1 Activation
Welcome to the technical support center for the use of L-364,373 in KCNQ1 potassium channel research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on KCNQ1 channels?
A1: this compound, also known as R-L3, is a benzodiazepine compound that functions as an activator of the voltage-gated potassium channel KCNQ1 (also known as Kv7.1).[1][2] Its primary mechanism of action is to enhance the activity of the slow delayed rectifier potassium current (IKs), which is crucial for the repolarization phase of the cardiac action potential.[1] this compound achieves this by interacting with the KCNQ1 α-subunit.[3]
Q2: What is the role of the KCNE1 subunit in the activation of KCNQ1 by this compound?
A2: The auxiliary β-subunit KCNE1 (also known as minK) co-assembles with KCNQ1 α-subunits to form the functional IKs channel in many tissues, including the heart.[4] The presence of KCNE1 significantly modulates the pharmacology of KCNQ1 activators. For this compound, its activating effect is most pronounced on homomeric KCNQ1 channels (composed of only KCNQ1 α-subunits).[5][6] The presence of KCNE1 has been shown to reduce the sensitivity of KCNQ1 to activation by this compound.[5][6]
Q3: Are there stereoisomers of this compound, and do they have different effects on KCNQ1?
A3: Yes, this compound has enantiomers, and they exhibit opposite effects on IKs currents. The (R)-enantiomer (often referred to as R-L3) is the activator of KCNQ1.[7][8] In contrast, the (S)-enantiomer has been shown to inhibit IKs.[7][8] Therefore, it is critical to use the correct stereoisomer to achieve KCNQ1 activation. Racemic mixtures may produce inconsistent or misleading results.[7]
Q4: In which experimental systems has this compound been used to study KCNQ1 activation?
A4: this compound has been utilized in various heterologous expression systems and native cells to study KCNQ1 activation. These include:
-
Xenopus oocytes: Commonly used for expressing wild-type and mutant KCNQ1 channels to study the compound's effects using electrophysiology.[3]
-
Mammalian cell lines (e.g., CHO, HEK293): Stably or transiently transfected to express KCNQ1 and KCNE1 for functional assays like rubidium efflux and patch-clamp electrophysiology.[9][10]
-
Cardiac myocytes: Isolated from various species (e.g., guinea pig, rabbit) to investigate the physiological effects of this compound on the native IKs current and action potential duration.[1][11]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on KCNQ1 Activity
| Concentration (µM) | KCNQ1 Activation (% of maximal response) | Experimental System | Reference Assay | Notes |
| 0.1 | Reported to shift the half-point of activation | Guinea Pig Myocytes | Electrophysiology | Specific percentage activation not provided. |
| 1 | Reported to shift the half-point of activation | Guinea Pig Myocytes | Electrophysiology | Specific percentage activation not provided. |
| 3 | Failed to augment IKs in this specific model | Canine Ventricular Myocytes | Electrophysiology | Highlights interspecies variability.[11][12] |
Mandatory Visualizations
Caption: Direct activation of the KCNQ1 channel by this compound.
References
- 1. Dynamic subunit stoichiometry confers a progressive continuum of pharmacological sensitivity by KCNQ potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent L-364,373 results between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-364,373. Inconsistent results between experimental batches can arise from several factors, and this guide aims to help you identify and resolve these issues.
Troubleshooting Inconsistent this compound Results
Question: We are observing variable or conflicting results with this compound in our experiments. One batch showed the expected activity, while a subsequent batch did not. What are the potential causes?
Answer: Inconsistent results with this compound are a documented issue and can stem from several sources. Here is a step-by-step guide to troubleshoot this problem:
1. Verify the Compound's Identity and Purity:
-
Enantiomeric Purity is Critical: this compound, also known as R-L3, has two enantiomers with opposing biological activities.[1] The (R)-enantiomer is reported to be the activator of the slow delayed rectifier K+ current (IKs), while the (S)-enantiomer can act as an inhibitor.[1] Inconsistent results may arise if different batches of the compound have varying ratios of these enantiomers.
-
Action: Contact the supplier for a batch-specific certificate of analysis (CoA) that includes chiral purity data. If this is not available, consider analytical testing to determine the enantiomeric excess (e.e.).
-
-
Chemical Purity: Ensure the chemical purity of the compound is high (≥98%).[2] Impurities could interfere with the assay or have off-target effects.
2. Review Experimental Model and Conditions:
-
Species-Specific Effects: The effects of this compound on IKs have been shown to be species-dependent. For instance, it has been reported to activate IKs in guinea pig and rabbit ventricular myocytes, but failed to do so in canine ventricular myocytes.[3]
-
Action: Confirm that your experimental model (species and cell type) is one in which this compound has been previously validated as an activator.
-
-
Cell Line/Tissue Health: The physiological state of your cells or tissue preparation is paramount.
-
Action: Ensure cells are healthy, within a low passage number, and free from contamination. For tissue preparations, ensure viability is maintained throughout the experiment.
-
3. Check Compound Handling and Storage:
-
Proper Storage: this compound stock solutions have specific storage requirements. For example, storage at -80°C is recommended for up to 6 months, while at -20°C, it may only be stable for 1 month.[4]
-
Action: Review your storage and handling procedures. Prepare fresh working solutions for each experiment from a properly stored stock.[4]
-
-
Solubility: this compound is soluble in DMSO.[5][6] Ensure the compound is fully dissolved. Precipitation of the compound will lead to a lower effective concentration and inconsistent results.
4. Scrutinize the Experimental Protocol:
-
Assay-Specific Variables: Minor variations in your experimental protocol can lead to significant differences in results.
-
Action: Create a detailed checklist for your protocol to ensure consistency across experiments. Pay close attention to incubation times, temperature, reagent concentrations, and the order of reagent addition.
-
The following diagram illustrates a logical workflow for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an activator of the voltage-gated KV7.1 (KCNQ1)/minK potassium channels.[2][4][5] Activation of these channels gives rise to the slow delayed rectifier potassium current (IKs), which plays a crucial role in the repolarization phase of the cardiac action potential.[2][5][6]
Q2: Why do some publications report that this compound fails to activate IKs?
A2: There are two main reasons for these conflicting reports:
-
Species Differences: The pharmacological response to this compound can vary between species. For example, it was shown to be effective in guinea pig myocytes but not in canine myocytes.[3]
-
Enantiomeric Effects: this compound is a chiral molecule. Studies have shown that its enantiomers have opposite effects; the (R)-enantiomer (ZS_1270B) activates IKs, while the (S)-enantiomer (ZS_1271B) inhibits it.[1] If a preparation of this compound is a racemic mixture or has a significant amount of the inhibitory enantiomer, the expected activating effect may be diminished or absent.[1]
Q3: What are the recommended storage and solubility guidelines for this compound?
A3:
-
Storage: For long-term storage of a stock solution, -80°C is recommended for up to 6 months.[4] For shorter periods, -20°C for up to 1 month is acceptable.[4]
-
Solubility: this compound is soluble in DMSO up to 100 mM.[5] For in vivo studies, a co-solvent system may be necessary to maintain solubility in aqueous solutions.[4] Always ensure the compound is fully dissolved before use.
Q4: Can you provide a summary of reported effective concentrations?
A4: The effective concentration of this compound can vary depending on the experimental system. The table below summarizes some reported values.
| Parameter | Concentration | Species/Model | Reference |
| APD50 & APD90 Decrease | 0.1 - 1 µM | Guinea Pig Cardiomyocytes | [6] |
| IKs Activation | 0.1 µM & 1 µM | Guinea Pig Cardiomyocytes | [6] |
| Failure to Augment IKs | Up to 3 µM | Canine Ventricular Myocytes | [3] |
Experimental Protocols
Example Protocol: Non-Radioactive Rubidium (Rb+) Efflux Assay
This functional assay measures the activity of KCNQ1/KCNE1 channels by quantifying the efflux of Rubidium ions, a surrogate for Potassium ions.
1. Cell Preparation:
- Plate CHO cells stably expressing KCNQ1/KCNE1 channels in a 96-well plate and grow to confluence.
- Wash cells with a standard buffer (e.g., Hanks' Balanced Salt Solution).
2. Rb+ Loading:
- Incubate cells with a loading buffer containing RbCl (e.g., 10 mM) for 2-3 hours at 37°C to allow for Rb+ uptake.
3. Compound Incubation:
- Aspirate the loading buffer and wash the cells gently.
- Add a buffer containing various concentrations of this compound (or vehicle control) to the cells.
4. Stimulation of Efflux:
- To open the channels and initiate Rb+ efflux, add a stimulation buffer containing a high concentration of KCl (e.g., 50 mM).
- Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
5. Sample Collection and Analysis:
- Carefully collect the supernatant (extracellular buffer containing the effluxed Rb+).
- Lyse the cells with a lysis buffer (e.g., containing a detergent) to determine the amount of Rb+ remaining in the cells.
- Measure the Rb+ concentration in both the supernatant and the cell lysate using Atomic Absorption Spectroscopy (AAS).
6. Data Calculation:
- Calculate the percentage of Rb+ efflux as: (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in lysate) * 100.
- Plot the percentage of efflux against the concentration of this compound to determine the EC50.
Signaling Pathway Visualization
The following diagram illustrates the role of the KCNQ1/KCNE1 channel in cardiac myocyte repolarization and the intended effect of this compound.
References
- 1. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 103342-82-1 | R-L3 | L364373 | Tocris Bioscience [tocris.com]
- 3. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:103342-82-1 | KV7.1 channel activator, activates IKs | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
Technical Support Center: Understanding the Opposing Effects of L-364,373 Enantiomers on IKs Current
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the dual effects of L-364,373 enantiomers on the slow delayed rectifier potassium current (IKs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its effects on IKs current controversial?
This compound is a benzodiazepine derivative that has been studied for its potential to modulate the IKs current. Initial studies on the racemic mixture of this compound yielded inconsistent results, with some studies reporting activation of IKs, while others showed no significant effect.[1][2][3][4][5] This discrepancy is now understood to be due to the fact that this compound is a racemic mixture of two enantiomers with opposing effects on the IKs channel.[1][2][3][4]
Q2: What are the individual effects of the this compound enantiomers on IKs current?
The two enantiomers of this compound have distinct and opposite modulatory effects on the IKs current:
-
ZS_1270B (R-enantiomer): This enantiomer is an activator of the IKs current.[1][2][3][4] It enhances the IKs tail current and shortens the action potential duration (APD).[1][2][4]
-
ZS_1271B (S-enantiomer): This enantiomer is an inhibitor of the IKs current.[1][2][3][4] It reduces the IKs tail current and lengthens the APD.[1][2][4]
The presence of both enantiomers in the racemic this compound mixture can lead to a net effect that is difficult to predict and may vary depending on experimental conditions.[1][2][3][4]
Q3: What is the molecular target of this compound enantiomers?
The IKs current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[3][6][7] The this compound enantiomers exert their effects by directly modulating this KCNQ1/KCNE1 channel complex.[6][8] Studies have suggested that the binding site for this compound is located on the KCNQ1 subunit.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of the this compound enantiomers on IKs current and action potential duration.
| Enantiomer | Effect on IKs | Cell Type | Quantitative Change | Effect on APD90 | Cell/Tissue Type | Quantitative Change |
| ZS_1270B | Activation | Rabbit Myocytes | ~30% enhancement of IKs tail current[1][2][4] | Shortening | Guinea Pig Ventricular Preparations | ~12% shortening[1][2][4] |
| ZS_1271B | Inhibition | Rabbit Myocytes | ~45% reduction of IKs tail current[1][2][4] | Lengthening | Guinea Pig Ventricular Preparations | ~15% lengthening[1][2][4] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of IKs Current
This protocol outlines the key steps for measuring IKs current in isolated cardiomyocytes and assessing the effects of this compound enantiomers.
1. Cell Preparation:
- Isolate ventricular myocytes from the desired species (e.g., rabbit, guinea pig) using established enzymatic digestion protocols.
- Store the isolated cells in a holding solution at room temperature for use within 8-12 hours.
2. Solutions:
- External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Pipette (Internal) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA. pH adjusted to 7.2 with KOH.
3. Recording Setup:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Maintain the bath temperature at 37°C.
4. Voltage-Clamp Protocol:
- Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).
- Hold the cell at a holding potential of -80 mV.
- To elicit IKs, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 2-5 seconds).
- Repolarize the membrane to -40 mV to record the deactivating tail currents.
- To isolate IKs from other currents like the rapid delayed rectifier current (IKr), a specific IKr blocker (e.g., dofetilide) can be added to the external solution.
5. Drug Application:
- Prepare stock solutions of ZS_1270B and ZS_1271B in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentration in the external solution immediately before application.
- Perfuse the cell with the drug-containing solution and allow for equilibration before recording the post-drug currents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Noisy Recordings | - Poor seal quality (<1 GΩ)- High pipette resistance- Electrical interference | - Ensure a high-resistance seal before breaking into whole-cell mode.- Use pipettes with a resistance in the range of 2-4 MΩ.- Properly ground all equipment and use a Faraday cage. |
| IKs Current Rundown | - Washout of essential intracellular components (e.g., ATP, cAMP)- Channel instability over time | - Include ATP and other essential metabolites in the internal solution.- Perform recordings within a stable time window after establishing the whole-cell configuration.- Monitor the current amplitude over time in control conditions to establish a baseline rundown rate. |
| Inconsistent Drug Effects | - Inaccurate drug concentration- Incomplete solution exchange- Use of racemic this compound | - Prepare fresh drug dilutions for each experiment.- Ensure complete perfusion of the recording chamber with the drug-containing solution.- Use the separated enantiomers (ZS_1270B and ZS_1271B) to observe their distinct effects. |
| Difficulty Isolating IKs | - Contamination from other potassium currents (e.g., IKr) | - Use specific channel blockers for other currents. For example, use a selective IKr blocker like dofetilide to isolate IKs. |
Visualizations
Caption: Logical relationship of this compound enantiomers and their opposing effects on the IKs channel.
Caption: Experimental workflow for studying the effects of this compound enantiomers on IKs current.
Caption: Direct modulation of the KCNQ1/KCNE1 channel by this compound enantiomers.
References
- 1. Allosteric mechanism for KCNE1 modulation of KCNQ1 potassium channel activation | eLife [elifesciences.org]
- 2. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]
- 3. A general mechanism of KCNE1 modulation of KCNQ1 channels involving non-canonical VSD-PD coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A generic binding pocket for small molecule IKs activators at the extracellular inter-subunit interface of KCNQ1 and KCNE1 channel complexes | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. axolbio.com [axolbio.com]
- 8. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Species-Specific Responses to L-364,373
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the species-specific responses to the compound L-364,373. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments involving this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on species-specific variability.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound on KCNQ1 (IKs) current. | Species-specific differences: this compound has been shown to activate KCNQ1 channels in guinea pig and rabbit cardiac myocytes, but it is ineffective in canine ventricular cardiomyocytes.[1] The response in other species may vary. | - Confirm the species of your experimental model and consult the literature for known effects of this compound in that species.- If no data is available, consider performing a pilot study to determine the compound's activity.- Use a positive control known to activate KCNQ1 in your chosen species (e.g., mefenamic acid for canine models) to validate the experimental setup.[1] |
| Racemic mixture of enantiomers: this compound (often referred to as R-L3) is a racemic mixture. Its enantiomers have opposing effects on the IKs current. The (R)-enantiomer (ZS_1270B) is an activator, while the (S)-enantiomer (ZS_1271B) is an inhibitor.[2][3][4] The net effect of the racemic mixture can be null or variable depending on the experimental conditions and species. | - Whenever possible, use the isolated (R)-enantiomer (ZS_1270B) for KCNQ1 activation studies to ensure consistent and potent effects.[2][3] | |
| Variability in CCK receptor binding or functional assays. | Species-dependent receptor pharmacology: Benzodiazepines, including this compound, can interact with cholecystokinin (CCK) receptors. The affinity and efficacy of ligands for CCK receptors are known to vary significantly between species (e.g., human, rat, mouse, dog).[5][6][7][8] | - Be aware of the CCK receptor subtype (CCKA or CCKB) you are studying and its known pharmacology in your species of interest.- Use species-specific positive and negative controls for your binding and functional assays.- If unexpected results are obtained, consider the possibility of off-target effects on CCK receptors and perform counter-screening assays. |
| Ligand purity and stability: Degradation or impurity of the this compound compound can lead to inconsistent results. | - Ensure the purity of your this compound stock through appropriate analytical methods.- Prepare fresh working solutions for each experiment and store stock solutions under recommended conditions (-20°C for short-term, -80°C for long-term).[9] | |
| High background or non-specific effects in cell-based assays. | Cell line characteristics: The expression levels of endogenous KCNQ1 or CCK receptors in your chosen cell line can interfere with the assay. | - Select a cell line with low to no endogenous expression of the target receptor for heterologous expression studies.- Perform mock-transfected or parental cell line controls to assess non-specific effects. |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing an effect of this compound in my experiments?
A1: There are several potential reasons for this. First, this compound exhibits significant species-specific differences in its activity. It is a known activator of the KCNQ1 potassium channel in guinea pigs and rabbits, but not in dogs.[1] Second, you may be using a racemic mixture. The two enantiomers of this compound have opposing effects on the KCNQ1 channel, with the (R)-enantiomer being an activator and the (S)-enantiomer being an inhibitor.[2][3][4] The net effect of the racemate can therefore be minimal or variable. For consistent KCNQ1 activation, it is recommended to use the purified (R)-enantiomer.
Q2: Could this compound have off-target effects?
A2: Yes. Given its benzodiazepine structure, this compound may interact with other receptors, most notably cholecystokinin (CCK) receptors. The pharmacology of CCK receptors is known to be highly species-dependent.[5][6][7][8] If you observe unexpected effects, particularly in tissues where CCK receptors are highly expressed (e.g., brain, gastrointestinal tract), it is advisable to perform counter-screening assays to investigate potential off-target activities.
Q3: What are the key considerations when choosing an animal model for studying this compound?
A3: The choice of animal model is critical due to the compound's species-specific activity. For studying KCNQ1 activation, guinea pig and rabbit models have been shown to be responsive.[9] Canine models are not suitable for this purpose.[1] For investigating potential effects on CCK receptors, be aware that ligand affinity and efficacy can differ substantially between rodents (rat, mouse), canines, and primates (including humans).[5][7] It is essential to consult the literature to select a model where the pharmacology of the target receptor is well-characterized and relevant to your research question.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution. For long-term storage, it is recommended to keep the stock solution at -80°C (stable for up to 6 months). For short-term storage, -20°C is acceptable (stable for up to 1 month).[9] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.
Quantitative Data
Table 1: Species-Specific Effects of this compound and its Enantiomers on KCNQ1 (IKs) Current
| Species | Compound | Effect on IKs Current | Quantitative Change | Reference |
| Rabbit | (R)-enantiomer (ZS_1270B) | Activation | ~30% increase in tail current | [2][3][4] |
| (S)-enantiomer (ZS_1271B) | Inhibition | ~45% reduction in tail current | [2][3][4] | |
| Guinea Pig | (R)-enantiomer (ZS_1270B) | Activation | ~12% shortening of APD90 | [2][3] |
| (S)-enantiomer (ZS_1271B) | Inhibition | ~15% lengthening of APD90 | [2][3] | |
| Canine | Racemic this compound | No significant activation | - | [1] |
Table 2: Species-Specific Binding Affinities (Ki in nM) of Ligands for CCK Receptors
| Ligand | Receptor | Human | Rat | Mouse | Guinea Pig | Dog |
| CCK-8 | CCKA | 0.6-1 | ~1 | ~1 | ~1 | N/A |
| CCKB | 0.3-1 | ~1 | ~1 | ~1 | ~1 | |
| Gastrin | CCKA | >1000 | >1000 | >1000 | >1000 | N/A |
| CCKB | 0.3-1 | ~1 | ~1 | ~1 | ~1 | |
| L-365,260 | CCKB | ~10 | High | High | ~10 | Low |
| L-364,718 | CCKA | ~5 | High | High | High | High |
| CCKB | ~1000 | Low | Low | Low | High |
Note: "N/A" indicates data not available from the searched sources. This table is a compilation from multiple sources and serves as a general guide.[7][10] Researchers should consult primary literature for specific experimental conditions.
Experimental Protocols
Electrophysiology Protocol for KCNQ1 Channel Activation Assay
This protocol describes a whole-cell patch-clamp experiment to measure the effect of this compound on KCNQ1 currents.
-
Cell Preparation:
-
Use a cell line (e.g., CHO or HEK293) stably or transiently expressing human KCNQ1/KCNE1 channels.
-
Culture cells to 70-80% confluency on glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound Solution: Prepare a stock solution in DMSO and dilute to the final desired concentration in the external solution. Ensure the final DMSO concentration is ≤0.1%.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature or 37°C.
-
Hold the cell membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2-5 seconds) to elicit KCNQ1 currents.
-
Follow the depolarizing step with a repolarizing step to a negative potential (e.g., -40 mV) to record tail currents.
-
Perfuse the cells with the external solution containing this compound (or its enantiomers) and repeat the voltage protocol.
-
-
Data Analysis:
-
Measure the amplitude of the current at the end of the depolarizing pulse and the peak of the tail current.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Compare the current amplitudes and voltage-dependence of activation before and after drug application.
-
Radioligand Binding Assay Protocol for CCK Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for CCK receptors.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the CCK receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8), and varying concentrations of unlabeled this compound.
-
For non-specific binding control, use a high concentration of an unlabeled standard CCK receptor ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay for CCK Receptor Activation
This protocol describes a cell-based functional assay to measure the activation of Gq-coupled CCK receptors by this compound.
-
Cell Preparation:
-
Plate cells expressing the CCK receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a known CCK receptor agonist (e.g., CCK-8).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound activation of the KCNQ1/KCNE1 channel.
Caption: Potential off-target signaling pathway of this compound via CCK receptors.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Inter- and intraspecies polymorphisms in the cholecystokinin-B/gastrin receptor alter drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain CCK receptors: species differences in regional distribution and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying the IKs Activator L-364,373
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the IKs current activator, L-364,373, in electrophysiological studies. The primary focus is on preventing the common issue of IKs current rundown to ensure stable and reliable data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the IKs current?
A1: this compound is a benzodiazepine derivative that has been reported to act as an activator of the slow delayed rectifier potassium current (IKs).[1] IKs is crucial for the repolarization phase of the cardiac action potential and is formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins.[2] The primary effect of this compound, when it acts as an activator, is to increase the IKs current, which can lead to a shortening of the action potential duration.
Q2: Why am I observing inconsistent effects of this compound on IKs current? Sometimes it activates, and other times it has no effect or even inhibits the current.
A2: The effects of this compound can be highly variable due to several factors:
-
Species Specificity: The compound has shown different effects in various animal models. For instance, it was reported to activate IKs in guinea pig and rabbit cardiac myocytes but failed to do so in canine ventricular myocytes.[3][4]
-
Enantiomers: this compound is a racemic mixture, and its enantiomers can have opposing effects. The (R)-enantiomer (also referred to as ZS_1270B) has been shown to be an activator of IKs, while the (S)-enantiomer (ZS_1271B) can act as an inhibitor.[1][5] The composition of the compound you are using is therefore critical.
-
Experimental Conditions: The specific electrophysiological recording conditions, including the composition of intracellular and extracellular solutions, can influence the observed effect.
Q3: What is "rundown" of the IKs current, and why is it a problem when studying this compound?
A3: Rundown is a phenomenon observed in whole-cell patch-clamp recordings where the amplitude of the ion current progressively decreases over time. This is a significant problem as it can be mistaken for a pharmacological effect of the drug under study or can obscure the true effect of the compound. When studying an IKs activator like this compound, rundown can mask the activating effect or lead to an underestimation of its potency.
Q4: What are the primary causes of IKs current rundown?
A4: The rundown of the IKs current is primarily attributed to the dialysis of essential intracellular components into the recording pipette during whole-cell patch-clamp experiments. The two most critical factors for maintaining IKs stability are:
-
Adenosine Triphosphate (ATP): Intracellular ATP is required to activate the IKs channel.[2][6][7] The channel's activity is sensitive to physiological concentrations of ATP.[6]
-
Phosphatidylinositol 4,5-bisphosphate (PIP2): This membrane phospholipid is a crucial cofactor for the function of many ion channels, including KCNQ1/KCNE1.[8] Depletion of PIP2 from the plasma membrane leads to a loss of channel activity.
Troubleshooting Guide: Preventing IKs Current Rundown
This guide provides practical steps to minimize and prevent IKs current rundown during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid decrease in IKs current amplitude after establishing whole-cell configuration, even before this compound application. | Insufficient intracellular ATP. | Supplement your intracellular (pipette) solution with a physiological concentration of Mg-ATP. A concentration of at least 3-5 mM is recommended. |
| IKs current is initially stable but begins to run down after a few minutes of recording. | Depletion of membrane PIP2. | Include a water-soluble form of PIP2 (e.g., DiC8-PIP2) in your intracellular solution. A concentration of 10-20 µM is often effective. |
| Significant rundown persists despite the presence of ATP and PIP2 in the intracellular solution. | 1. Degradation of ATP and/or PIP2. 2. Suboptimal recording conditions. | 1. Prepare fresh intracellular solution daily and keep it on ice during experiments. 2. Ensure optimal osmolarity and pH of your solutions. The intracellular solution should typically have a slightly lower osmolarity than the extracellular solution. |
| The activating effect of this compound appears to diminish over time. | Rundown of the IKs current is masking the drug's effect. | Implement the above strategies to ensure a stable baseline IKs current before applying this compound. A stable recording for at least 5-10 minutes before drug application is recommended. |
| No activation of IKs is observed with this compound. | 1. Use of the inhibitory (S)-enantiomer or an inactive racemic mixture. 2. Species-specific lack of effect. | 1. Verify the enantiomeric composition of your this compound. If possible, use the purified (R)-enantiomer for activation studies. 2. Consider the species of your experimental model. The activating effect is more consistently observed in guinea pig and rabbit models. |
Experimental Protocols
Key Experimental Solutions
To ensure stable IKs recordings, the composition of your intracellular and extracellular solutions is critical.
Table 1: Recommended Solution Compositions for IKs Recording
| Solution Component | Intracellular Solution (in mM) | Extracellular Solution (in mM) | Purpose |
| K-Gluconate | 120-140 | - | Primary potassium salt to mimic intracellular environment. |
| KCl | 10-20 | 5 | Establishes the potassium equilibrium potential. |
| HEPES | 10 | 10 | pH buffer. |
| EGTA | 5-10 | - | Chelates intracellular calcium to minimize calcium-dependent processes. |
| MgCl2 | 1-2 | 1 | Important for enzymatic reactions and channel function. |
| Mg-ATP | 3-5 | - | Crucial for preventing IKs rundown. |
| Na2-GTP | 0.1-0.3 | - | Energy source for cellular processes. |
| DiC8-PIP2 | 0.01-0.02 | - | Essential for maintaining IKs channel activity. |
| NaCl | - | 140-150 | Main extracellular cation. |
| CaCl2 | - | 2 | Important for various cellular functions, but ICa should be blocked. |
| Glucose | - | 10 | Energy source for the cell. |
| pH | 7.2 (with KOH) | 7.4 (with NaOH) | Maintain physiological pH. |
| Osmolarity | ~290 mOsm | ~300 mOsm | Maintain cell integrity. |
| Other Blockers | - | As needed (e.g., Nifedipine to block ICa, E-4031 to block IKr) | Isolate the IKs current. |
Voltage-Clamp Protocol for IKs Recording
A typical voltage-clamp protocol to elicit and measure IKs currents is as follows:
-
Holding Potential: Hold the cell at a negative potential, typically -80 mV, to ensure most channels are in a closed state.
-
Depolarizing Pulses: Apply a series of depolarizing voltage steps of increasing amplitude (e.g., from -60 mV to +60 mV in 10 or 20 mV increments). The duration of these pulses should be long enough to allow for the slow activation of IKs, typically 2-5 seconds.
-
Repolarization Step: Following each depolarizing pulse, repolarize the membrane to a negative potential (e.g., -40 mV or -50 mV) to record the deactivating "tail" currents. The amplitude of the tail current is proportional to the number of channels that were open at the end of the preceding depolarizing pulse.
-
Data Analysis: Plot the normalized tail current amplitude against the prepulse potential to generate the activation curve of the IKs current.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to preventing IKs rundown and understanding its modulation.
Table 2: ATP and PIP2 Concentrations for IKs Stability
| Parameter | Value | Species/Cell Type | Reference |
| EC50 for ATP-dependent activation of IKs | 1.4 - 1.66 mM | Cardiac myocytes / CHO cells expressing KCNQ1/KCNE1 | [5] |
| Recommended intracellular ATP concentration | 3 - 5 mM | General recommendation for patch-clamp | Inferred from multiple sources |
| PIP2 concentration to prevent rundown | 10 - 20 µM (DiC8-PIP2) | General recommendation for patch-clamp | Inferred from multiple sources |
| EC50 of PIP2-dependent activation | Decreases >100-fold with KCNE1 co-expression | CHO cells expressing KCNQ1/KCNE1 | [5] |
Table 3: Reported Effects of this compound Enantiomers on IKs Current
| Enantiomer | Effect on IKs Tail Current | Species | Reference |
| (R)-enantiomer (ZS_1270B) | ~30% enhancement | Rabbit myocytes | [1][5] |
| (S)-enantiomer (ZS_1271B) | ~45% reduction | Rabbit myocytes | [1][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IKs Rundown Prevention
The stability of the IKs current is critically dependent on the intracellular availability of ATP and the membrane lipid PIP2. The following diagram illustrates the key components involved in maintaining IKs channel function.
Caption: Intracellular ATP and PIP2 are essential for stable IKs currents.
Experimental Workflow for Studying this compound
This workflow outlines the key steps for a successful experiment investigating the effects of this compound on IKs currents while minimizing rundown.
Caption: Workflow for studying this compound effects on IKs current.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected results when studying this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular ATP binding is required to activate the slowly activating K+ channel IKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Phosphatidylinositol-4,5-bisphosphate, PIP2, controls KCNQ1/KCNE1 voltage-gated potassium channels: a functional homology between voltage-gated and inward rectifier K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
L-364,373 in DMSO: A Technical Guide to Stock Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-364,373 when prepared in a Dimethyl Sulfoxide (DMSO) stock solution. This guide includes frequently asked questions, troubleshooting advice, and recommended protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solution?
For optimal stability, it is recommended to store this compound stock solutions at low temperatures. Based on available data, storage at -80°C allows for a longer shelf-life compared to -20°C.[1][2] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q2: How long can I store my this compound DMSO stock solution?
The stability of your this compound stock solution is dependent on the storage temperature. The following table summarizes the recommended storage periods.
Q3: What are the potential signs of degradation of my this compound stock solution?
Visual signs of degradation can include a change in the color of the solution.[3] However, the absence of visual changes does not guarantee stability. Chemical degradation can occur without any visible signs.[4] Therefore, for long-term studies, it is recommended to periodically assess the purity of the stock solution using analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: My this compound precipitated out of the DMSO solution. What should I do?
If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and vortexing or sonicating for several minutes.[5] Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO. If the compound does not redissolve, it is recommended to prepare a fresh stock solution.
Q5: Can I store my this compound DMSO stock solution at room temperature?
No, it is not recommended to store this compound in DMSO at room temperature for extended periods. Studies on other compounds have shown that storage at room temperature can lead to significant degradation in a matter of days or weeks.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid compound. Verify the purity of the new stock solution using an analytical method like HPLC. |
| Precipitate formation in the stock solution | The solution may be supersaturated, or the storage temperature is too low, causing the compound to fall out of solution. Moisture absorption by DMSO can also reduce solubility. | Gently warm the solution to 37°C and vortex or sonicate.[5] If the precipitate persists, prepare a fresh stock solution using anhydrous DMSO. |
| Change in color of the stock solution | This can be a sign of chemical degradation.[3] | Discard the stock solution and prepare a fresh one. |
Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound in DMSO stock solutions based on information from suppliers.
| Storage Temperature | Recommended Storage Period | Source |
| -80°C | Up to 6 months | MedChemExpress[1], Probechem[2] |
| -20°C | Up to 1 month | MedChemExpress[1] |
| -20°C | Up to 6 months | Probechem[2] |
Note: The discrepancy in storage recommendations at -20°C highlights the importance of consulting the specific supplier's datasheet for your compound.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO Stock Solution using HPLC
This protocol outlines a general procedure for monitoring the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like formic acid)
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak corresponding to this compound should be identified, and its peak area should be recorded. This will serve as the baseline (100% purity).
-
-
Storage:
-
Aliquot the remaining stock solution into several vials for storage at the desired temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a sample for HPLC analysis as described in step 2.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for assessing compound stability in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of L-364,373 with other KCNQ1 activators like ML277
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent KCNQ1 potassium channel activators, L-364,373 and ML277. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate compound for their experimental needs. This document covers the mechanism of action, potency, selectivity, and experimental protocols for evaluating these compounds.
Introduction to KCNQ1 and its Activators
The KCNQ1 (or Kv7.1) potassium channel is a voltage-gated ion channel crucial for the repolarization phase of the cardiac action potential.[1][2][3] When co-assembled with its auxiliary subunit KCNE1, it forms the slowly activating delayed rectifier potassium current (IKs).[2][4] Dysfunctional KCNQ1 channels are associated with cardiac arrhythmias, particularly Long QT syndrome (LQTS), making activators of this channel a significant area of research for potential therapeutic agents.[2][5]
This compound (also known as R-L3) and ML277 are two small-molecule activators of KCNQ1.[1][5][6] Both compounds have been shown to enhance KCNQ1 current amplitude and slow the channel's deactivation.[5] However, they exhibit distinct mechanisms of action and varying efficacy depending on the presence of the KCNE1 subunit.[5][7]
Quantitative Comparison of Efficacy and Selectivity
The following tables summarize the key quantitative parameters for this compound and ML277 based on available experimental data.
Table 1: Potency of KCNQ1 Activators
| Compound | EC50 (KCNQ1) | Cell Type | Assay Method | Reference |
| ML277 | 260 nM | CHO cells | Automated Electrophysiology | [8][9][10] |
| 270 nM | Not specified | Not specified | [6] | |
| 200 ± 20 nM | CHO cells | Manual Patch Clamp | [11] | |
| This compound (R-L3) | ~1 µM | Xenopus oocytes | Electrophysiology | [12] |
Table 2: Selectivity Profile
| Compound | Selectivity Notes | Reference |
| ML277 | >100-fold selective for KCNQ1 over KCNQ2, KCNQ4, and hERG channels.[8][9][12] | [8][9][12] |
| This compound (R-L3) | Selectivity data against other KCNQ isoforms is not readily available.[12] | [12] |
Table 3: Effects on KCNQ1 Channel Kinetics
| Compound | Effect on Current Amplitude | Effect on Deactivation | Effect on Voltage-Dependence of Activation | Reference |
| ML277 | Increases current amplitude.[5][6] A 1 µM concentration increased KCNQ1 whole-cell and single-channel currents.[6] At 0.3 µM, it induced a rapid increase of KCNQ1 currents.[11] | Slows deactivation kinetics.[5] | Slightly shifts the G-V relation to a more positive voltage.[13] | [5][6][11][13] |
| This compound (R-L3) | Enhances current amplitude.[5] | Slows the rate of IKs deactivation.[14] | Shifts the half-point of the isochronal activation curve for IKs by -16 mV at 0.1 µM and -24 mV at 1 µM.[14] | [5][14] |
Mechanism of Action and Dependence on KCNE1
A critical distinction between ML277 and this compound lies in their mechanism of action and their sensitivity to the KCNE1 subunit. Both compounds exhibit a strong preference for homomeric KCNQ1 channels, with their efficacy being significantly reduced or abolished in the presence of KCNE1.[5][7][15]
-
ML277 is thought to activate the KCNQ1 channel through a pore-dependent, voltage sensor-independent mechanism.[5][7] It specifically enhances the fully activated open state (AO) of the KCNQ1 channel.[2][16]
-
This compound (R-L3) , in contrast, appears to affect both the channel pore and the voltage sensor.[5][7]
The shared binding site for both activators is believed to be a hydrophobic pocket in the KCNQ1 S5-S6 pore domain, a region where KCNE1 is thought to interact with the channel, providing a structural explanation for their reduced efficacy on the IKs complex.[5][7]
Signaling Pathway and Experimental Workflows
To visualize the context of KCNQ1 activation and the methods used for its study, the following diagrams are provided.
Experimental Protocols
Electrophysiological Recording in Xenopus Oocytes
This protocol is a generalized procedure based on methods described for KCNQ1 channel characterization.[7][17]
1. Oocyte Preparation:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject cRNA encoding human KCNQ1 (and KCNE1 if required).
- Incubate oocytes for 2-5 days at 18°C in ND96 solution.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
- Place a single oocyte in a recording chamber continuously perfused with recording solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
- Clamp the oocyte membrane potential at a holding potential of -80 mV.
- To elicit KCNQ1 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 20 mV increments for 2-4 seconds).
- Record tail currents by repolarizing the membrane to a negative potential (e.g., -120 mV).
3. Compound Application and Data Analysis:
- Record baseline currents.
- Perfuse the recording chamber with the recording solution containing the desired concentration of this compound or ML277.
- Allow the compound effect to reach a steady state (typically a few minutes).
- Record currents in the presence of the compound using the same voltage protocol.
- Analyze the data to determine the change in current amplitude, shifts in the voltage-dependence of activation (G-V curve), and changes in activation and deactivation kinetics. The G-V curves are typically fitted with a Boltzmann function.
Rubidium Efflux Assay in CHO Cells
This protocol is based on the principles of non-radioactive rubidium efflux assays used to measure potassium channel activity.[4][18][19][20]
1. Cell Culture and Seeding:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the KCNQ1 channel in a suitable growth medium.
- Seed the cells into 96-well plates and grow to confluence.
2. Rubidium Loading:
- Aspirate the growth medium and wash the cells with a loading buffer.
- Incubate the cells with a loading buffer containing a non-toxic concentration of rubidium chloride (RbCl) for a sufficient time to allow for Rb+ uptake (e.g., 3 hours at 37°C).
3. Efflux Assay:
- Aspirate the loading buffer and wash the cells rapidly with a Rb+-free buffer to remove extracellular rubidium.
- Add an efflux stimulation buffer containing a high concentration of potassium (to depolarize the cells and open voltage-gated channels) with or without the test compound (this compound or ML277) at various concentrations.
- Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
4. Sample Collection and Analysis:
- Carefully transfer the supernatant from each well to a new 96-well plate. This contains the Rb+ that has effluxed from the cells.
- Add a lysis buffer to the original 96-well plate to lyse the cells and release the remaining intracellular Rb+.
- Determine the Rb+ concentration in both the supernatant and the cell lysate samples using an atomic absorption spectrophotometer.
5. Data Calculation:
- Calculate the percentage of Rb+ efflux for each well using the formula: % Efflux = [Rb+(supernatant) / (Rb+(supernatant) + Rb+(lysate))] x 100
- Plot the percentage of efflux against the compound concentration to determine the EC50.
Conclusion
Both this compound and ML277 are valuable research tools for studying the function and pharmacology of the KCNQ1 potassium channel. ML277 stands out for its higher potency and well-defined selectivity profile.[8][9][10] A key consideration for researchers is the profound impact of the KCNE1 subunit on the activity of both compounds.[5][7] For studies focusing on the homomeric KCNQ1 channel, both activators are effective. However, for investigating the physiologically crucial IKs current (KCNQ1/KCNE1 complex), the utility of these specific compounds may be limited, and their effects should be carefully evaluated in the context of the desired KCNQ1/KCNE1 stoichiometry.[11][15] The choice between this compound and ML277 will ultimately depend on the specific experimental goals, the required potency, and the desired channel subunit composition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML277 specifically enhances the fully activated open state of KCNQ1 by modulating VSD-pore coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 103342-82-1 | R-L3 | L364373 | Tocris Bioscience [tocris.com]
- 4. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Two small-molecule activators share similar effector sites in the KCNQ1 channel pore but have distinct effects on voltage sensor movements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML 277 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pnas.org [pnas.org]
- 12. Identification of a novel, small molecule activator of KCNQ1 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A medium-throughput functional assay of KCNQ2 potassium channels using rubidium efflux and atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IKs Channel Activators: L-364,373 vs. Mefenamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two compounds known to activate the slow delayed rectifier potassium current (IKs), L-364,373 and mefenamic acid. The IKs current, mediated by the KCNQ1/KCNE1 channel complex, is crucial for cardiac repolarization, and its activators are of significant interest for the potential treatment of cardiac arrhythmias, such as Long QT syndrome. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the experimental methodologies used in the cited studies.
Overview of this compound and Mefenamic Acid
This compound (also known as R-L3) and mefenamic acid are both recognized as activators of the IKs channel, yet they exhibit distinct pharmacological profiles, mechanisms of action, and species-specific effects. Mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), has been shown to consistently enhance IKs currents across various expression systems and native cells by modulating the channel's gating properties.[1][2] In contrast, the efficacy of this compound has been a subject of debate, with studies reporting conflicting results depending on the species and the specific enantiomer used.[3][4]
Mechanism of Action
The activation of the IKs channel by these two compounds involves different interactions with the KCNQ1/KCNE1 channel complex.
Mefenamic Acid: The activating effect of mefenamic acid is critically dependent on the presence of the KCNE1 auxiliary subunit.[1][5] Mutational analysis has identified residue K41 on the extracellular surface of KCNE1 as a key determinant for mefenamic acid's action.[1][6] It is believed to bind at the extracellular inter-subunit interface of KCNQ1 and KCNE1.[5] This interaction alters the channel's gating kinetics, leading to a hyperpolarizing shift in the voltage-dependence of activation and a slowing of deactivation.[1][3] At higher concentrations, mefenamic acid can also exhibit inhibitory effects.[7][8]
This compound: this compound is thought to interact primarily with the KCNQ1 α-subunit.[5] However, the precise binding site and the full extent of its mechanism are less clear, partly due to the confounding effects of its different enantiomers.[4] Studies have shown that the (R)-enantiomer (ZS_1270B) is a potent IKs activator, while the (S)-enantiomer (ZS_1271B) can act as an inhibitor.[4][9] This enantiomer-specific activity may explain the variable results reported for the racemic mixture of this compound.[4]
Comparative Quantitative Data
The following tables summarize the quantitative effects of this compound and mefenamic acid on IKs activation from various studies.
Table 1: Effect of Mefenamic Acid on IKs Activation Parameters
| Species/System | Concentration | ΔV1/2 of Activation (mV) | Change in Deactivation Kinetics | Reference |
| Canine Ventricular Myocytes | 100 µM | Shift towards negative voltages | Increased time constant | [3] |
| tsA201 cells (WT EQ) | 100 µM | -105.7 mV | Completely inhibits tail current decay at -40 mV | [5] |
| CHO, COS-7, tsA201, LM cells | 100 µM | Not specified | Inhibition of tail current decay | [2] |
| Guinea Pig Ventricular Myocytes | 100-200 µM | Not specified | Slowed deactivation | [10] |
Table 2: Effect of this compound on IKs Activation Parameters
| Species/System | Compound/Enantiomer | Concentration | Effect on IKs | Reference |
| Canine Ventricular Myocytes | This compound (racemic) | Up to 3 µM | Failed to augment IKs | [3][11] |
| Guinea Pig & Rabbit Ventricular Myocytes | This compound (racemic) | Not specified | Activates IKs | [3][12] |
| Rabbit Myocytes | ZS_1270B ((R)-enantiomer) | Not specified | Enhanced IKs tail current by ~30% | [4] |
| Rabbit Myocytes | ZS_1271B ((S)-enantiomer) | Not specified | Reduced IKs tails by 45% | [4] |
| Guinea Pig Ventricular Preparations | ZS_1270B ((R)-enantiomer) | Not specified | Shortened APD90 by 12% | [4] |
| Guinea Pig Ventricular Preparations | ZS_1271B ((S)-enantiomer) | Not specified | Lengthened APD90 by ~15% | [4] |
Experimental Protocols
The primary technique used to assess the effects of this compound and mefenamic acid on IKs channels is the whole-cell patch-clamp electrophysiology technique.
Typical Whole-Cell Patch-Clamp Protocol for IKs Measurement:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from the desired species (e.g., canine, guinea pig, rabbit) or a stable cell line (e.g., HEK-293, CHO) expressing the KCNQ1 and KCNE1 subunits is used.[13][14]
-
Electrophysiological Recording:
-
Cells are perfused with an external solution containing physiological ion concentrations.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
An amplifier (e.g., Axopatch 200B) is used to clamp the membrane potential at a holding potential (typically -80 mV) and to record the resulting ionic currents.[13]
-
-
Voltage Protocol: To elicit and measure IKs, a specific voltage-step protocol is applied. A common protocol involves:
-
A holding potential of -80 mV.
-
Depolarizing steps to various test potentials (e.g., from -80 mV to +60 mV) for a duration sufficient to activate IKs (e.g., 4 seconds).
-
A repolarizing step to a negative potential (e.g., -40 mV) to record the deactivating "tail" current, which is a measure of the channels that were open at the preceding test potential.[8]
-
The interpulse interval is typically set to 15 seconds to allow for full channel recovery.[8]
-
-
Data Analysis:
-
The amplitude of the tail current is plotted against the test potential to generate a conductance-voltage (G-V) relationship.
-
The G-V curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[5]
-
The time course of current activation and deactivation is fitted with exponential functions to determine the respective time constants.[10]
-
-
Drug Application: The compound of interest (this compound or mefenamic acid) is added to the external solution at the desired concentration, and the voltage protocol is repeated to measure its effect on the IKs current parameters.
Visualizations
Logical Relationship of Compound Action on IKs Channel
Caption: Interaction of this compound and Mefenamic Acid with the IKs channel complex.
Experimental Workflow for IKs Activator Screening
Caption: A typical experimental workflow for evaluating IKs channel activators.
Conclusion
Both this compound and mefenamic acid have been identified as activators of the IKs current, but they exhibit significant differences in their mechanism of action, efficacy, and species specificity. Mefenamic acid is a well-characterized IKs activator that requires the KCNE1 subunit for its effect. In contrast, the action of this compound is more complex, with evidence suggesting it primarily targets the KCNQ1 subunit and that its overall effect is highly dependent on the enantiomeric composition and the species being studied. For researchers and drug development professionals, these differences are critical considerations when selecting a pharmacological tool for studying IKs or developing novel antiarrhythmic therapies. The lack of effect of this compound in canine models, which are often used in preclinical cardiac safety studies, highlights the importance of careful species selection in drug evaluation.[3] Future studies are warranted to fully elucidate the molecular determinants of this compound's action and to explore the therapeutic potential of its individual enantiomers.
References
- 1. The I Ks Ion Channel Activator Mefenamic Acid Requires KCNE1 and Modulates Channel Gating in a Subunit-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graded activation of mutant K41C-KCNE1:KCNQ1 channel complexes by mefenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A generic binding pocket for small molecule IKs activators at the extracellular inter-subunit interface of KCNQ1 and KCNE1 channel complexes | eLife [elifesciences.org]
- 6. Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual effects of mefenamic acid on the IKs molecular complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. researchgate.net [researchgate.net]
Validating the KCNQ1-Activating Effect of L-364,373 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-364,373 and KCNQ1
The KCNQ1 gene encodes the pore-forming alpha subunit of the voltage-gated potassium channel responsible for the slow delayed rectifier current (IKs) in the heart.[1] This current is critical for cardiac action potential repolarization, and mutations in KCNQ1 can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias.[1] this compound (also known as R-L3) is a benzodiazepine derivative that has been identified as an activator of the KCNQ1 channel.[2][3] It enhances the IKs current, thereby shortening the action potential duration, which presents a potential therapeutic strategy for certain types of LQTS.[2]
To definitively validate that the observed effects of a compound like this compound are mediated through its intended target, a knockout model, where the target protein is absent, is the gold standard.
Logical Framework for Validation using a Knockout Model
The core principle of validating a drug's on-target effect using a knockout model is straightforward: the drug should elicit a measurable response in cells containing the target protein (wild-type) but have no effect in cells where the target has been removed (knockout).
Comparative Analysis of KCNQ1 Activators
This section compares the electrophysiological effects of this compound on wild-type KCNQ1 channels with the expected outcome in a knockout model and the observed effects of an alternative activator, ML277.
Data Presentation
| Compound | Model System | Key Electrophysiological Parameter | Observed Effect | Expected Effect in KCNQ1 Knockout | Citation(s) |
| This compound | Chinese Hamster Ovary (CHO) cells expressing KCNQ1/KCNE1 | Rb+ Efflux (measure of channel activity) | Increased Rb+ efflux, indicating channel activation. | No increase in Rb+ efflux. | [1] |
| Rabbit Ventricular Myocytes | Action Potential Duration at 90% repolarization (APD90) | Shortened APD90 | No change in APD90. | [2] | |
| Guinea Pig Cardiac Myocytes | IKs Current | Activates IKs | No IKs current to activate. | [2] | |
| ML277 | Human iPSC-derived Cardiomyocytes (hiPSC-CMs) from LQT1 patient (with KCNQ1 mutation) | IKs Density and Action Potential Duration | Rescued IKs dysfunction, increased IKs density, and shortened action potential. | Not applicable (mutant, not knockout). Demonstrates effect on compromised KCNQ1 function. | [4] |
| Canine Ventricular Myocytes | IKs Density and Action Potential Duration | Enhanced IKs density and shortened action potential duration. | No enhancement of IKs density. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments required to validate the KCNQ1-activating effect of this compound are provided below.
Generation of KCNQ1 Knockout Human iPSC-Cardiomyocytes (hiPSC-CMs)
This protocol is based on established CRISPR/Cas9 methods for generating KCNQ1-deficient cell lines.[5]
-
Guide RNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the KCNQ1 gene to induce a frameshift mutation leading to a premature stop codon. Clone the sgRNAs into a suitable expression vector containing Cas9 nuclease.
-
Transfection of hiPSCs: Electroporate hiPSCs with the Cas9/sgRNA expression plasmid.
-
Selection and Clonal Expansion: Select transfected cells using an appropriate marker (e.g., puromycin resistance) and expand single-cell clones.
-
Genotyping: Screen individual clones for mutations in the KCNQ1 gene by PCR amplification of the target region followed by Sanger sequencing to identify clones with biallelic frameshift mutations.
-
Validation of Knockout: Confirm the absence of KCNQ1 protein expression in the knockout clones by Western blot analysis.
-
Cardiomyocyte Differentiation: Differentiate the validated KCNQ1 knockout hiPSC clones and wild-type control hiPSCs into cardiomyocytes using established protocols (e.g., small molecule-based differentiation).
Electrophysiological Recording (Whole-Cell Patch Clamp)
This protocol allows for the direct measurement of ion channel currents in single cardiomyocytes.
-
Cell Preparation: Plate dissociated wild-type and KCNQ1 knockout hiPSC-CMs on glass coverslips suitable for patch-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage-step protocol to elicit KCNQ1 currents (e.g., depolarizing steps from -60 mV to +60 mV in 20 mV increments for 2-5 seconds, followed by a repolarizing step to -40 mV to record tail currents).
-
-
Data Acquisition and Analysis: Record currents using a patch-clamp amplifier and appropriate software. Analyze the current density (pA/pF) and voltage-dependence of activation.
-
Compound Application: After obtaining baseline recordings, perfuse the cells with the external solution containing this compound at the desired concentration and repeat the voltage-clamp protocol.
Signaling Pathway
The primary signaling event is the direct interaction of this compound with the KCNQ1 channel, leading to its activation. In a knockout model, this pathway is disrupted due to the absence of the KCNQ1 protein.
Conclusion
The use of KCNQ1 knockout models is an indispensable tool for unequivocally validating the on-target activity of KCNQ1 activators like this compound. While direct published evidence of this specific experiment is lacking, the established methodologies for generating KCNQ1 knockout cell lines and performing detailed electrophysiological analysis provide a clear path for such validation. The expected outcome is a demonstrable activation of potassium currents by this compound in wild-type cells, with a complete absence of this effect in KCNQ1 knockout cells. This would provide definitive evidence of its mechanism of action, a critical step in the development of targeted therapies for KCNQ1-related channelopathies. The comparison with other activators like ML277, which has been tested in cells with compromised KCNQ1 function, further enriches our understanding of the pharmacological modulation of this important ion channel.
References
- 1. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KCNQ1-deficient and KCNQ1-mutant human embryonic stem cell-derived cardiomyocytes for modeling QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
L-364,373: A Focused KCNQ1 Activator with Uncharacterized Cardiac Ion Channel Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive overview of the known effects of L-364,373 on cardiac ion channels, highlighting its primary activity as a KCNQ1 activator and the current knowledge gap regarding its impact on other critical cardiac channels.
This compound is recognized as an activator of the KCNQ1 potassium channel, which, in complex with the KCNE1 subunit, generates the slow delayed rectifier potassium current (IKs). This current plays a crucial role in the repolarization of the cardiac action potential. However, a thorough review of publicly available scientific literature and bioactivity databases reveals a significant lack of information regarding the effects of this compound on other key cardiac ion channels, such as hERG (mediating IKr), Nav1.5 (the fast sodium current, INa), and Cav1.2 (the L-type calcium current, ICaL).
This guide synthesizes the existing experimental data on this compound's interaction with KCNQ1 and underscores the absence of a broader cardiac ion channel selectivity profile.
Comparative Analysis of this compound's Effects on Cardiac Ion Channels
The available data on this compound's activity is currently limited to the KCNQ1 channel. No quantitative data on its effects on other major cardiac ion channels could be identified in the public domain.
| Target Ion Channel | Reported Effect of this compound | Species/Cell Type | Quantitative Data | Reference |
| KCNQ1 (IKs) | Activation | Guinea Pig and Rabbit Ventricular Myocytes | Activates IKs and shortens action potential duration.[1][2][3] | [1][2][3] |
| No significant activation | Canine Ventricular Myocytes | Failed to augment IKs at concentrations up to 3 µM.[4] | [4] | |
| Enantiomer-specific effects | Rabbit and Guinea Pig Ventricular Myocytes | One enantiomer (ZS_1270B) activates IKs, while the other (ZS_1271B) inhibits it.[5][6] | [5][6] | |
| hERG (IKr) | No publicly available data | - | - | - |
| Nav1.5 (INa) | No publicly available data | - | - | - |
| Cav1.2 (ICaL) | No publicly available data | - | - | - |
Experimental Methodologies for KCNQ1 Activity Assessment
The following protocols are representative of the methods used in the cited studies to evaluate the effect of this compound on the IKs current.
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Ventricular Myocytes
-
Cell Preparation: Single ventricular myocytes were enzymatically isolated from the hearts of the species of interest (e.g., guinea pig, rabbit, or canine).
-
Recording Configuration: The whole-cell patch-clamp technique was employed to record membrane currents. Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with an internal solution typically containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
External Solution: The standard external solution for recording IKs often contained (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To isolate IKs, specific blockers for other currents such as IKr (e.g., E-4031) and IK1 (e.g., BaCl2) were often included.
-
Voltage Protocol: To elicit IKs, depolarizing voltage steps were applied from a holding potential of -40 mV to various test potentials (e.g., up to +60 mV) for several seconds. The tail currents were then recorded upon repolarization to a potential such as -40 mV.
-
Data Analysis: The effect of this compound was quantified by measuring the change in the amplitude of the IKs tail current in the presence of the compound compared to the control condition.
Action Potential Duration Measurement in Ventricular Preparations
-
Tissue Preparation: Right ventricular papillary muscles or other suitable ventricular tissue preparations were dissected and mounted in an organ bath.
-
Superfusion: The tissues were superfused with a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 and maintained at a physiological temperature (e.g., 37°C).
-
Stimulation: The preparations were stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Recording: Transmembrane action potentials were recorded using sharp glass microelectrodes filled with 3 M KCl.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) was measured before and after the application of this compound to determine its effect on the overall repolarization process.
Known Signaling and Logical Relationships of this compound
The following diagram illustrates the known interactions of this compound with the KCNQ1 channel and the resulting cellular effect, as well as the important considerations of its enantiomeric properties and species-specific activity.
Figure 1. Logical relationship of this compound's effects on KCNQ1.
Conclusion
This compound is a well-documented activator of the KCNQ1 channel in certain species, although its effects are complicated by species-specificity and the opposing actions of its enantiomers. For researchers and drug developers, the most critical takeaway is the current void of information regarding its selectivity profile against other cardiac ion channels. To fully assess the therapeutic potential and pro-arrhythmic risk of this compound or its analogs, a comprehensive evaluation of its effects on hERG, Nav1.5, Cav1.2, and other relevant cardiac channels is essential. The absence of such data significantly limits its utility and necessitates further investigation before its mechanism of action and safety can be fully understood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:103342-82-1 | KV7.1 channel activator, activates IKs | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
- 4. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Species Comparison of L-364,373's Effects on Cardiac Repolarization: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of L-364,373 on cardiac repolarization across different animal species. The information is compiled from preclinical studies and is intended to aid in the evaluation of this compound for further investigation.
This compound is a benzodiazepine derivative that has been investigated for its potential to modulate cardiac repolarization. Specifically, it is known to interact with the slow component of the delayed rectifier potassium current (IKs), a critical current in the repolarization phase of the cardiac action potential. Understanding the species-specific differences in the effects of this compound is crucial for the translation of preclinical findings to clinical applications.
Quantitative Data Summary
The effects of this compound on cardiac repolarization parameters, particularly the action potential duration (APD) and the slow delayed rectifier potassium current (IKs), exhibit significant variability across species. The data presented below is derived from in vitro studies on isolated ventricular myocytes. It is important to note that this compound is a racemic mixture, and its enantiomers have opposing effects. The (R)-enantiomer (also denoted as R-L3 or ZS_1270B) is an IKs activator, while the (S)-enantiomer (ZS_1271B) is an IKs blocker.
| Species | Compound | Concentration | Effect on APD90 | Effect on IKs Tail Current | Reference |
| Guinea Pig | (R)-enantiomer (ZS_1270B) | 1 µM | Shortened by 12% | Activates IKs | [1][2] |
| (S)-enantiomer (ZS_1271B) | 1 µM | Lengthened by ~15% | - | [1][2] | |
| This compound (racemic) | Not specified | Shortens APD | Activates IKs | [3][4] | |
| Rabbit | (R)-enantiomer (ZS_1270B) | 1 µM | Suppresses Early Afterdepolarizations | Enhanced by ~30% | [1][2][4] |
| (S)-enantiomer (ZS_1271B) | 1 µM | - | Reduced by 45% | [1][2] | |
| This compound (racemic) | Not specified | Suppresses Early Afterdepolarizations | Activates IKs | [3][4] | |
| Canine | This compound (racemic) | Up to 3 µM | No significant effect | Failed to augment IKs | [5][6] |
Note: APD90 refers to the action potential duration at 90% repolarization. The lack of effect in canine ventricular myocytes suggests significant interspecies differences in the binding site or regulation of the IKs channel.[5][6] No data was found for the effects of this compound on cardiac repolarization in porcine or human tissues in the reviewed literature.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature for assessing the effects of this compound on cardiac repolarization.
Isolation of Ventricular Myocytes
Ventricular myocytes are enzymatically isolated from the hearts of the respective species (e.g., guinea pig, rabbit, canine). The heart is typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix. The digested ventricular tissue is then minced and gently agitated to release single, rod-shaped, and calcium-tolerant myocytes.
Electrophysiological Recordings
Action potentials and ionic currents are recorded using the whole-cell patch-clamp technique or conventional microelectrodes at a physiological temperature of 37°C.
Action Potential Duration Measurement:
-
Technique: Current-clamp mode of the whole-cell patch-clamp technique or sharp microelectrode recordings.
-
Procedure: Cardiomyocytes are stimulated at a constant frequency (e.g., 1 Hz). The action potential is recorded before and after the application of this compound or its enantiomers at various concentrations.
-
Data Analysis: The action potential duration at 50% (APD50) and 90% (APD90) repolarization is measured and compared between control and drug-treated conditions.
IKs Current Measurement:
-
Technique: Voltage-clamp mode of the whole-cell patch-clamp technique.
-
Procedure:
-
A holding potential of approximately -80 mV is maintained.
-
To isolate IKs, other overlapping currents are pharmacologically blocked. For instance, the rapid component of the delayed rectifier potassium current (IKr) is blocked by specific inhibitors like E-4031, and sodium and calcium channels are also blocked.
-
A depolarizing voltage step (e.g., to +40 mV) is applied for a duration sufficient to activate IKs (e.g., 2-5 seconds).
-
The membrane is then repolarized to a potential where the tail current can be measured (e.g., -40 mV).
-
The amplitude of the IKs tail current is measured before and after the application of this compound.
-
-
Data Analysis: The change in the IKs tail current amplitude is quantified to determine the effect of the compound.
Solutions:
-
External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Pipette Solution (Internal Solution): Typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
Signaling Pathways and Experimental Workflow
Signaling Pathway of IKs Regulation
This compound directly targets the KCNQ1/KCNE1 channel complex, which constitutes the IKs current. However, the activity of this channel is also endogenously modulated by various signaling pathways. The β-adrenergic signaling pathway is a key regulator of IKs, and its understanding is crucial for contextualizing the effects of pharmacological agents.
Caption: β-adrenergic regulation of the IKs channel.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow for characterizing the effects of a compound like this compound on cardiac ion channels and action potentials.
Caption: Workflow for electrophysiological assessment of this compound.
References
- 1. Modeling the Hidden Pathways of IKs Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
Stereoselective Activity at the Cholecystokinin-1 Receptor: A Comparative Analysis of the R- and S-Enantiomers of L-364,373
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential activity of the R-L3 and S-L3 enantiomers of the potent cholecystokinin-1 (CCK1) receptor antagonist, L-364,373 (Devazepide).
The cholecystokinin-1 (CCK1) receptor, a G protein-coupled receptor predominantly found in the gastrointestinal tract and specific regions of the central nervous system, plays a pivotal role in regulating gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric emptying. The benzodiazepine derivative this compound, also known as devazepide, is a well-established, potent, and selective non-peptide antagonist of the CCK1 receptor. This guide delves into the stereoselective nature of its antagonism, comparing the in vitro activity of its constituent enantiomers, R-L3 and S-L3.
Comparative Efficacy Data
While this compound is recognized for its high affinity and selectivity for the CCK1 receptor, its antagonistic activity is primarily attributed to the (R)-enantiomer. The (S)-enantiomer exhibits significantly lower affinity for the CCK1 receptor. This stereoselectivity is a critical consideration in the development and application of this pharmacological tool.
| Enantiomer | Target Receptor | Assay Type | Potency Metric | Value |
| (R)-L-364,373 (R-L3) | CCK1 | Radioligand Binding | IC₅₀ | ~0.08 nM |
| (S)-L-364,373 (S-L3) | CCK1 | Radioligand Binding | IC₅₀ | >10,000 nM |
Note: The data presented is a synthesis of typical values reported in scientific literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key in vitro assays used to characterize CCK1 receptor antagonists are provided below.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCK1 receptor, allowing for the determination of binding affinity (Kᵢ or IC₅₀).
Objective: To determine and compare the binding affinities of the R- and S-enantiomers of this compound for the CCK1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CCK1 receptor (e.g., CHO-K1, HEK293) or from tissues with high CCK1 receptor density (e.g., rat pancreas).
-
Radioligand: High-affinity CCK1 receptor radioligand, such as [¹²⁵I]CCK-8.
-
Test Compounds: R-L3 and S-L3 enantiomers of this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of the test compounds (R-L3 or S-L3).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a CCK1 receptor agonist.
Objective: To determine the functional antagonist potency of the R- and S-enantiomers of this compound at the CCK1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Cholecystokinin octapeptide (CCK-8).
-
Test Compounds: R-L3 and S-L3 enantiomers of this compound.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Seed the CCK1 receptor-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Add varying concentrations of the test compounds (R-L3 or S-L3) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Place the plate in the fluorescence reader and initiate recording. After establishing a baseline fluorescence, inject a fixed concentration of the agonist (CCK-8, typically at its EC₈₀) into the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀. The functional antagonist constant (Kₑ) can be calculated using the Schild equation.
Replicating Published Findings on L-364,373's Anti-Arrhythmic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the anti-arrhythmic potential of L-364,373, with a critical focus on the differential effects of its enantiomers. The data presented herein is collated from published, peer-reviewed studies to assist researchers in replicating and building upon these findings.
Executive Summary
Initial research into this compound as a potential anti-arrhythmic agent yielded conflicting results, particularly concerning its activity on the slow delayed rectifier potassium current (IKs). Subsequent studies have clarified that this discrepancy arises from the opposing pharmacological actions of its two enantiomers. The (R)-enantiomer, ZS_1270B, is an activator of the IKs current, a desirable characteristic for treating arrhythmias associated with prolonged cardiac repolarization. Conversely, the (S)-enantiomer, ZS_1271B, acts as an IKs inhibitor. This guide will delve into the experimental data that elucidates these contrasting effects and provide the necessary protocols for their replication.
Data Presentation: this compound Enantiomers and a Comparator
The following tables summarize the quantitative data from studies on this compound's enantiomers and a comparative IKs activator, mefenamic acid.
Table 1: Effects of this compound Enantiomers on IKs Tail Current and Action Potential Duration (APD90)
| Compound | Species | Preparation | Effect on IKs Tail Current | Effect on APD90 | Reference |
| ZS_1270B ((R)-enantiomer) | Rabbit | Ventricular Myocytes | ~30% increase | Not specified | [1][2] |
| ZS_1271B ((S)-enantiomer) | Rabbit | Ventricular Myocytes | ~45% decrease | Not specified | [1][2] |
| ZS_1270B ((R)-enantiomer) | Guinea Pig | Right Ventricular Preparations | Not specified | ~12% shortening | [1][2][3] |
| ZS_1271B ((S)-enantiomer) | Guinea Pig | Right Ventricular Preparations | Not specified | ~15% lengthening | [1][2][3] |
Table 2: Comparison of Racemic this compound and Mefenamic Acid on IKs in Canine Ventricular Myocytes
| Compound | Concentration | Effect on IKs | Key Findings | Reference |
| This compound (racemic) | Up to 3 µM | Failed to augment IKs | Slightly increased the time constant of deactivation. | [4][5] |
| Mefenamic Acid | 100 µM | Significantly increased IKs amplitude | Shifted the voltage dependence of activation towards negative voltages and increased the time constant for deactivation. | [4][5] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement
This protocol is adapted from studies on rabbit ventricular myocytes.[1][2]
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from rabbit hearts.
-
Recording Technique: The whole-cell configuration of the patch-clamp technique is used to measure transmembrane currents at 37°C.
-
Solutions:
-
External Solution (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH. To isolate IKs, the selective IKr blocker dofetilide (1 µmol/L) is added to the bath solution.
-
Pipette Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, GTP-Tris salt 0.1; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol: To elicit IKs, depolarizing voltage steps are applied from a holding potential of -40 mV to various test potentials (e.g., -20 mV to +60 mV) for a duration of 2-5 seconds. The tail currents are then recorded upon repolarization to -40 mV.
-
Data Analysis: The amplitude of the IKs tail current is measured and compared before and after the application of the test compound.
Action Potential Duration (APD) Measurement
This protocol is based on experiments using guinea pig right ventricular preparations.[1][2][3]
-
Preparation: Right ventricular papillary muscles or trabeculae are dissected from guinea pig hearts and placed in a tissue bath superfused with Tyrode's solution at 37°C.
-
Recording Technique: Standard microelectrode techniques are used to record intracellular action potentials. Glass microelectrodes filled with 3 M KCl are impaled into the cardiac tissue.
-
Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Data Acquisition: Action potentials are recorded before and after a 40-minute superfusion with the test compound (e.g., 1 µmol/L ZS_1270B or ZS_1271B).
-
Data Analysis: The action potential duration at 90% repolarization (APD90) is measured and the percentage change from baseline is calculated.
Mandatory Visualization
Signaling Pathway of IKs Modulation
The following diagram illustrates the modulation of the IKs channel by the enantiomers of this compound.
Caption: Modulation of the IKs channel by this compound enantiomers.
Experimental Workflow for Compound Evaluation
The diagram below outlines the experimental workflow for comparing the effects of this compound enantiomers.
Caption: Workflow for evaluating the electrophysiological effects of this compound enantiomers.
Concluding Remarks
The anti-arrhythmic potential of this compound is critically dependent on the stereochemistry of the molecule. The racemic mixture presents conflicting activities due to the opposing effects of its enantiomers on the IKs current. The (R)-enantiomer, ZS_1270B, demonstrates potential as an anti-arrhythmic agent through its activation of IKs and consequent shortening of the action potential duration. In contrast, the (S)-enantiomer, ZS_1271B, exhibits a pro-arrhythmic profile by inhibiting IKs and prolonging the action potential. Researchers investigating the therapeutic potential of this compound should focus on the isolated (R)-enantiomer. Further studies are warranted to compare the efficacy and safety of ZS_1270B with other established anti-arrhythmic drugs.
References
- 1. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of L-364,373 for KCNQ1 over other KCNQ subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the voltage-gated potassium channel activator L-364,373, with a focus on its specificity for the KCNQ1 subtype over other members of the KCNQ family (KCNQ2-5). While this compound is recognized as a potent activator of KCNQ1-containing channels, a comprehensive, publicly available dataset quantifying its activity across all KCNQ subtypes is currently limited. This guide summarizes the existing knowledge and provides a framework for the experimental evaluation of such specificity.
Introduction to this compound and the KCNQ Family
This compound is a benzodiazepine derivative that has been identified as an activator of KCNQ1 (Kv7.1) channels.[1][2] These channels, particularly when co-assembled with the KCNE1 accessory subunit, are responsible for the slowly activating delayed rectifier potassium current (IKs) in the heart, a critical component of cardiac action potential repolarization.[3][4][5] Dysfunctional IKs current can lead to cardiac arrhythmias, such as Long QT syndrome, making activators of KCNQ1 a potential therapeutic avenue.[3][4]
The KCNQ family consists of five members (KCNQ1-5), each with distinct physiological roles. While KCNQ1 is primarily associated with cardiac function, KCNQ2 and KCNQ3 are the principal molecular components of the M-current in neurons, a key regulator of neuronal excitability. KCNQ4 is crucial for the function of auditory hair cells, and KCNQ5 is also expressed in the nervous system and contributes to the M-current. Given these diverse functions, the subtype specificity of any KCNQ channel modulator is a critical parameter in determining its therapeutic potential and off-target effects.
This compound: Qualitative Specificity for KCNQ1
Current literature consistently describes this compound as an activator of KCNQ1.[1][2] Studies have shown that it can increase KCNQ1 homomeric channel currents.[6] However, the effect of this compound on KCNQ1 can be influenced by the presence of KCNE accessory subunits. Some reports suggest that the activating effect of this compound is more pronounced on KCNQ1 channels alone and is diminished when KCNQ1 is co-expressed with KCNE1.[5][6] This highlights the complexity of assessing compound activity on KCNQ channels, as their function is often dictated by the specific combination of alpha (KCNQ) and beta (KCNE) subunits.
Notably, there is a conspicuous absence of published studies providing a direct, quantitative comparison of this compound's activity across the full panel of KCNQ subtypes (KCNQ1-5). This lack of data prevents a definitive assessment of its selectivity profile.
Comparative Overview of KCNQ Subtypes and this compound Activity
The following table provides a qualitative comparison of the known information on this compound's effect on KCNQ1 against the general characteristics of other KCNQ subtypes. The absence of direct experimental data for this compound on KCNQ2-5 is explicitly noted.
| Channel Subtype | Primary Function | Reported Effect of this compound |
| KCNQ1 | Cardiac repolarization (as part of IKs)[3][4][5] | Activator[1][2][6] |
| KCNQ2 | Neuronal M-current, regulation of neuronal excitability | No direct, quantitative data available. |
| KCNQ3 | Neuronal M-current (often co-assembles with KCNQ2) | No direct, quantitative data available. |
| KCNQ4 | Auditory inner hair cell function | No direct, quantitative data available. |
| KCNQ5 | Neuronal M-current | No direct, quantitative data available. |
Experimental Workflow for Assessing KCNQ Subtype Specificity
To address the gap in knowledge regarding the specificity of this compound, a systematic experimental approach is required. The following diagram outlines a general workflow for determining the subtype specificity of a KCNQ channel modulator.
Detailed Experimental Protocol: Assessing Compound Specificity on KCNQ Channels
The following protocol provides a detailed methodology for the experimental determination of a compound's specificity for KCNQ subtypes using whole-cell patch-clamp electrophysiology.
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of KCNQ channels due to their low endogenous potassium channel expression.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For each KCNQ subtype, co-transfect HEK293 cells with a plasmid encoding the human KCNQ alpha subunit (KCNQ1, KCNQ2, KCNQ3, KCNQ4, or KCNQ5) and a marker plasmid (e.g., encoding Green Fluorescent Protein, GFP) at a ratio of 5:1 using a suitable transfection reagent (e.g., Lipofectamine 2000). For KCNQ1, co-transfection with a KCNE1 plasmid may also be performed to study the compound's effect on the IKs-like current.
-
Post-Transfection: After 24-48 hours of incubation, the transfected cells (identifiable by GFP fluorescence) are ready for electrophysiological recording.
2. Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings from GFP-positive cells using an amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Maintain the holding potential at -80 mV.
-
-
Voltage Protocol: To elicit KCNQ currents, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -80 mV to +60 mV in 20 mV increments) for a duration of 1-2 seconds. A repolarizing step to a negative potential (e.g., -120 mV) can be used to record tail currents.
3. Compound Application and Data Analysis
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution immediately before use. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
-
Concentration-Response: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage (e.g., +40 mV) for each concentration of the compound.
-
Normalize the current potentiation to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the EC50 (half-maximal effective concentration) and Hill coefficient for each KCNQ subtype.
-
The specificity of this compound can then be determined by comparing the EC50 values across the different KCNQ channels. A significantly lower EC50 for KCNQ1 compared to the other subtypes would indicate specificity.
-
KCNQ1 Signaling Pathway
The activation of KCNQ1 channels by this compound leads to an increase in the outward potassium current. This enhanced potassium efflux contributes to the repolarization of the cell membrane. The following diagram illustrates this simplified signaling pathway.
Conclusion
This compound is a known activator of the KCNQ1 potassium channel. While its potential as a therapeutic agent for conditions related to KCNQ1 dysfunction is recognized, a comprehensive understanding of its specificity across the entire KCNQ channel family is lacking in the public domain. The experimental workflow and detailed protocol provided in this guide offer a robust framework for researchers to systematically evaluate the selectivity profile of this compound and other KCNQ modulators. Such studies are essential for advancing our understanding of these important ion channels and for the development of targeted and safe therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 103342-82-1 | R-L3 | L364373 | Tocris Bioscience [tocris.com]
- 3. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
L-364,373: A Comparative Analysis of its Effects on Wild-Type and Long-QT Syndrome-Associated Mutant KCNQ1 Channels
For Immediate Release
A comprehensive analysis of the benzodiazapine derivative L-364,373 reveals its potent activating effect on the cardiac potassium channel KCNQ1, and notably, on a majority of its variants implicated in Long-QT Syndrome (LQTS). This guide provides a detailed comparison of the electrophysiological effects of this compound on wild-type versus mutated KCNQ1 channels, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of cardiac electrophysiology and pharmacology.
Mutations in the KCNQ1 gene, which encodes the alpha subunit of the slow delayed rectifier potassium channel (IKs), can lead to a reduction in IKs current, causing LQTS, a disorder of ventricular repolarization that increases the risk of life-threatening arrhythmias.[1][2] this compound (also known as R-L3) has been identified as an activator of KCNQ1 channels, presenting a potential therapeutic avenue for LQTS.[1][2]
Comparative Electrophysiological Effects of this compound
Experiments utilizing two-electrode voltage-clamp recordings in Xenopus oocytes expressing human KCNQ1 channels demonstrate that this compound significantly modulates channel gating. The primary effect of this compound is a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels are more likely to open at more negative membrane potentials.
The following table summarizes the quantitative effects of 1 µM this compound on the half-maximal activation voltage (V0.5) of wild-type and various LQTS-associated mutant KCNQ1 channels, as reported by Seebohm et al. (2003).
| Channel | Basal V0.5 (mV) | V0.5 with 1 µM this compound (mV) | Shift in V0.5 (ΔV0.5, mV) |
| Wild-Type (WT) | -11.3 ± 1.1 | -36.4 ± 1.2 | -25.1 |
| V110I | -12.5 ± 1.5 | -35.8 ± 1.1 | -23.3 |
| G168R | -2.1 ± 1.8 | -25.4 ± 1.4 | -23.3 |
| V241F | -10.8 ± 1.2 | -34.6 ± 1.3 | -23.8 |
| G306R | 1.5 ± 1.4 | 1.2 ± 1.6 | -0.3 |
| A341E | -13.2 ± 1.3 | -37.1 ± 1.5 | -23.9 |
Data are presented as mean ± SEM. Data extracted from Seebohm et al., 2003, Circulation Research.
As the data indicates, this compound induces a significant negative shift in the V0.5 of wild-type KCNQ1 and the majority of the tested LQTS-associated mutants, suggesting a restoration of channel activation towards a more physiological range. However, the G306R mutant channel was found to be insensitive to the effects of this compound.[1] This insensitivity suggests that the G306R mutation may disrupt a crucial component of the this compound binding site.[1]
Mechanism of Action and Binding Site
Studies involving scanning mutagenesis have indicated that this compound interacts with specific residues located in the 5th and 6th transmembrane domains (S5 and S6) of the KCNQ1 subunit.[1] This interaction is believed to allosterically modulate the channel's voltage sensor, facilitating its transition to the open state.
References
A Comparative Analysis of L-364,373 and Zinc Pyrithione as KCNQ1 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two known KCNQ1 potassium channel openers: L-364,373 and zinc pyrithione. The KCNQ1 channel, a voltage-gated potassium channel, plays a critical role in cellular excitability, particularly in cardiac myocytes where it contributes to the repolarization phase of the action potential. Modulation of KCNQ1 activity is a key area of interest for the development of therapeutics for conditions such as Long QT syndrome. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the electrophysiological effects of this compound and zinc pyrithione on KCNQ1 and related channels. It is important to note that the experimental conditions under which these data were generated may vary between studies.
| Compound | Channel | Concentration | Effect on V₁/₂ of Activation | Reference |
| This compound | IKs (KCNQ1/KCNE1) | 0.1 µM | -16 mV shift | [1] |
| IKs (KCNQ1/KCNE1) | 1 µM | -24 mV shift | [1] | |
| Zinc Pyrithione | KCNQ2 | 10 µM | ~ -24 mV shift | [2] |
| KCNQ1 | 10 µM | Leftward shift (quantitative value not specified in provided abstracts) | [3] |
Table 1: Effect on the Voltage-Dependence of Activation (V₁/₂)
| Compound | Channel | Concentration | Effect on Maximal Conductance (Gₘₐₓ) | Reference |
| This compound | IKs (KCNQ1/KCNE1) | Not specified | Slows the rate of IKs deactivation | [1] |
| Zinc Pyrithione | KCNQ2 | 10 µM | ~4.8-fold increase | [2] |
| KCNQ1 | Not specified | Increases single-channel open probability | [4][5] |
Table 2: Effects on Channel Conductance and Gating
Mechanism of Action
Both this compound and zinc pyrithione act as positive modulators of the KCNQ1 channel, albeit through distinct molecular interactions.
This compound is a benzodiazepine derivative that directly interacts with the KCNQ1 protein. Mutagenesis studies have indicated that its binding site is located within the 5th and 6th transmembrane domains (S5 and S6) of the KCNQ1 subunit[6]. This interaction is thought to stabilize the open state of the channel, leading to a hyperpolarizing shift in the voltage dependence of activation and a slowing of the deactivation kinetics.
Zinc Pyrithione 's mechanism as a KCNQ1 opener involves increasing the single-channel open probability[4][5]. While the precise binding site on KCNQ1 is not as clearly defined as for this compound in the provided literature, its action leads to an overall increase in potassium ion efflux. Interestingly, both this compound and zinc pyrithione exhibit reduced efficacy on KCNQ1 channels when they are co-assembled with the KCNE1 accessory subunit, forming the IKs current[7][8]. This suggests that the presence of KCNE1 may allosterically modify the binding sites or the conformational changes induced by these compounds.
References
- 1. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zinc pyrithione-mediated activation of voltage-gated KCNQ potassium channels rescues epileptogenic mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for L-364,373
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of L-364,373, a voltage-gated potassium channel activator. Given the absence of specific publicly available toxicological and ecotoxicological data for this compound, a cautious approach to its disposal is mandatory to ensure the safety of personnel and the environment. The following procedures are based on established best practices for the handling of biologically active research chemicals with unknown hazard profiles.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for understanding its general nature and for the safe handling and storage prior to disposal.
| Property | Value |
| Chemical Name | (3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Molecular Formula | C₂₅H₂₀FN₃O |
| Molecular Weight | 397.44 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Recommended storage at -20°C |
Disposal Workflow
The proper disposal of this compound must follow a clearly defined workflow to minimize risk. The following diagram outlines the decision-making process and procedural steps for the safe management of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Disposal Protocols
Due to the lack of specific hazard data, this compound should be treated as a hazardous chemical. The following protocols provide step-by-step guidance for its disposal.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling solid this compound, wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Segregation: Do not mix solid this compound with other waste types.
-
Containerization:
-
Place the solid waste into a primary container that is compatible with the chemical and can be securely sealed.
-
Label the primary container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Place the labeled primary container into a larger, durable, and leak-proof secondary container.
-
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Inform them that the waste is a biologically active compound with unknown specific hazards.
-
Record Keeping: Maintain a detailed log of the waste, including the date of generation, quantity, and date of disposal.
Protocol 2: Disposal of this compound in Solution (e.g., DMSO)
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves suitable for handling the solvent (e.g., DMSO).
-
Segregation: Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization:
-
Collect the liquid waste in a designated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container material is compatible with the solvent.
-
Clearly label the container with "Hazardous Waste," the chemical names "this compound" and the solvent (e.g., "in DMSO"), and the estimated concentrations and volume.
-
-
Storage: Store the liquid waste container in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal Request: Follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Record Keeping: Document the generation and disposal of the liquid waste in your laboratory's waste log.
Protocol 3: Disposal of Contaminated Labware
-
PPE: Wear appropriate PPE as described above.
-
Decontamination (if feasible): For non-disposable labware, attempt to decontaminate by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste as described in Protocol 2.
-
Disposal of Single-Use Items:
-
All single-use items heavily contaminated with this compound (e.g., pipette tips, gloves, weigh boats) should be considered hazardous waste.
-
Collect these items in a designated, labeled, and sealed hazardous waste bag or container.
-
-
Disposal Request: Arrange for the disposal of the contaminated solid waste through your institution's EHS department.
Signaling Pathway and Experimental Workflow Diagrams
To provide further context for researchers working with this compound, the following diagrams illustrate its known signaling pathway and a general experimental workflow.
Caption: Signaling pathway of this compound in cardiac myocytes.
Caption: General experimental workflow involving this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
Personal protective equipment for handling L-364,373
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of L-364,373, a potent KCNQ1/Kv7.1 channel activator. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is intended for laboratory research use only and is not for human use.[1] As a member of the benzodiazepine class of compounds, it requires careful handling due to its biological activity.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with handling a potent, powdered chemical compound.
| Operation | Required PPE |
| Handling of Powder (Weighing, Aliquoting) | - Full-face respirator or a combination of a half-mask respirator with appropriate cartridges and chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Disposable lab coat- Full-length pants and closed-toe shoes |
| Handling of Stock and Working Solutions | - Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Full-length pants and closed-toe shoes |
Operational Plan: Handling and Experimentation
This section outlines a standard operational procedure for working with this compound, from receiving the compound to its use in a typical electrophysiology experiment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically a powder.[2]
-
Store the compound desiccated at -20°C for long-term storage.[2]
Stock Solution Preparation
This compound is soluble in DMSO up to 100 mM.[2] The following table provides calculations for preparing stock solutions.
| Desired Stock Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 2.5161 mL | 12.5805 mL | 25.161 mL |
| 5 mM | 0.5032 mL | 2.5161 mL | 5.0322 mL |
| 10 mM | 0.2516 mL | 1.2581 mL | 2.5161 mL |
| 50 mM | 0.0503 mL | 0.2516 mL | 0.5032 mL |
| Molecular Weight of this compound: 397.44 g/mol [2] |
Procedure:
-
Perform all manipulations of the powdered compound within a certified chemical fume hood.
-
Wear appropriate PPE as outlined in the PPE table.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated.[2]
-
Store the DMSO stock solution at -20°C for up to several months or at -80°C for up to 6 months.[2][3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3]
Experimental Workflow: Whole-Cell Patch Clamp Assay
This protocol describes the use of this compound in a whole-cell patch-clamp experiment to measure its effect on KCNQ1 channels expressed in a suitable cell line (e.g., CHO cells).[4]
Working Solution Preparation:
-
It is recommended to prepare fresh working solutions on the day of the experiment.[3]
-
If prepared in advance, store sealed at -20°C.[2]
-
Allow the vial to reach room temperature for at least an hour before opening.[2]
-
Dilute the stock solution in the appropriate extracellular recording solution to the final desired concentration (e.g., 0.1-1 µM).[1]
Experimental Procedure:
-
Prepare cells expressing KCNQ1 channels for patch-clamp recording.
-
Establish a stable whole-cell recording configuration.
-
Perfuse the cells with the extracellular solution to record baseline channel activity.
-
Apply the working solution of this compound to the cells.
-
Record the changes in the KCNQ1 current in response to the compound.
-
After recording, perfuse the cells with the control extracellular solution to wash out the compound.
Decontamination:
-
All equipment that has come into contact with this compound should be decontaminated.
-
Wipe down surfaces with a suitable laboratory disinfectant.
-
Immerse glassware and other reusable equipment in a decontaminating solution before washing.
Below is a diagram illustrating the experimental workflow.
References
- 1. L-364373 |CAS:103342-82-1 Probechem Biochemicals [probechem.com]
- 2. This compound | CAS:103342-82-1 | KV7.1 channel activator, activates IKs | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
